molecular formula Cd3Hg B12565300 Cadmium;mercury CAS No. 143752-03-8

Cadmium;mercury

Cat. No.: B12565300
CAS No.: 143752-03-8
M. Wt: 537.83 g/mol
InChI Key: YBNNRHXIVVHDDE-UHFFFAOYSA-N
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Description

Significance of Cadmium-Mercury Systems in Advanced Materials Science and Environmental Chemistry

Cadmium-mercury systems are the subject of significant scientific inquiry due to their unique properties and profound environmental implications. In materials science, these systems are crucial for the development of advanced semiconductors and nonlinear optical materials. In environmental chemistry, the combined presence and interaction of cadmium and mercury in various ecosystems pose complex challenges for remediation and risk assessment.

In the realm of materials science, mercury cadmium telluride (HgCdTe) stands out as a highly versatile semiconductor. wikipedia.org Its bandgap can be tuned by adjusting the cadmium to mercury ratio, allowing for the detection of a wide range of infrared wavelengths. wikipedia.org This property makes it an essential material for infrared detectors used in military applications, remote sensing, and infrared astronomy. wikipedia.org Another significant compound is cadmium mercury thiocyanate (B1210189) (CdHg(SCN)₄), a nonlinear optical (NLO) crystal. aip.orgtandfonline.com This material is noted for its high nonlinearity, which enables the frequency doubling of laser light, a process critical for generating blue and violet light from diode lasers. aip.org Its stability and mechanical strength are advantageous for device fabrication. aip.orgspiedigitallibrary.org

From an environmental perspective, cadmium and mercury are both highly toxic heavy metals that can co-exist in various environmental compartments, including soil, water, and air. frontiersin.orgresearchgate.net Their combined presence can lead to complex interactions that influence their mobility, bioavailability, and toxicity. frontiersin.orgroutledge.com The contamination of aquatic and terrestrial ecosystems with these metals is a global concern, stemming from both natural sources like volcanic activity and anthropogenic activities such as industrial emissions and the use of certain fertilizers. amazonaws.comtandfonline.comeuropa.eu Understanding the chemical behavior and toxicological effects of cadmium-mercury systems is essential for developing effective strategies to mitigate their environmental impact. tandfonline.comwur.nl

Historical and Contemporary Trajectories of Academic Inquiry into Cadmium and Mercury Interactions

The study of cadmium and mercury interactions has evolved significantly over time, driven by advancements in analytical techniques and a growing awareness of their technological potential and environmental risks.

Historically, research into cadmium-mercury systems dates back to early investigations into the fundamental properties of metal alloys. The crystal structure of the cadmium-mercury system was a subject of study, revealing the formation of different phases and ordering phenomena. acs.org Early research also focused on the superconducting properties of Cd-Hg alloys, observing for the first time the effect of atomic ordering on the superconducting transition temperature. aps.org

In the mid to late 20th century, the focus of research shifted towards the development of specific compounds for technological applications. The potential of mercury cadmium telluride as an infrared detector material for space applications was recognized, leading to extensive research on its growth, properties, and device fabrication. nasa.gov Similarly, the discovery of the nonlinear optical properties of cadmium mercury thiocyanate in the latter part of the century spurred research into its crystal growth and characterization for applications in laser technology. aip.orgtandfonline.comspiedigitallibrary.org

Contemporary research continues to build upon this foundation, with a strong emphasis on both materials science and environmental chemistry. In materials science, current efforts are directed at improving the quality and performance of HgCdTe and other cadmium-mercury-based materials through advanced growth techniques like organometallic vapor phase epitaxy (OMVPE). dtic.mildtic.mil In environmental science, there is a growing body of research on the combined toxic effects of cadmium and mercury on ecosystems and human health. frontiersin.orgmdpi.com Modern studies utilize sophisticated analytical methods to understand the speciation, bioaccumulation, and detoxification mechanisms of these metals in various organisms. acs.org Furthermore, research is exploring remediation techniques, such as the use of microorganisms to remove these metals from contaminated environments. ajol.info

Interdisciplinary Research Paradigms Applied to Cadmium-Mercury Systems

The complexity of cadmium-mercury systems necessitates a multidisciplinary research approach, integrating principles from chemistry, physics, materials science, biology, and environmental science.

In the development of advanced materials, a combination of solid-state chemistry, physics, and materials engineering is essential. For instance, the creation of high-quality mercury cadmium telluride crystals for infrared detectors involves not only understanding the chemical reactions in processes like OMVPE but also the physical properties of the resulting material, such as its crystal structure, bandgap, and electronic characteristics. dtic.milwiley.com The study of cadmium mercury thiocyanate for nonlinear optics similarly requires a blend of synthetic chemistry to prepare the material and physics to characterize its optical properties. aip.orgiphy.ac.cn

In environmental research, the collaboration between chemists, biologists, and environmental scientists is crucial. wur.nl Environmental chemists study the sources, fate, and transport of cadmium and mercury in the environment, including their chemical speciation which significantly impacts their toxicity. routledge.com Biologists and toxicologists investigate the bioaccumulation of these metals in the food chain and their toxic effects on organisms at the cellular and molecular levels. mdpi.comacs.orgnih.gov This interdisciplinary approach is vital for assessing the risks posed by cadmium and mercury contamination and for developing effective remediation strategies. For example, research into the phytoremediation of cadmium-contaminated soils involves expertise in plant biology, soil chemistry, and environmental engineering. tandfonline.com Similarly, studies on the biosorption of these metals by microorganisms bring together microbiology and environmental chemistry to find sustainable solutions for pollution. ajol.info

Interactive Data Tables

Properties of Cadmium Mercury Thiocyanate (CMTC)

PropertyValueReference
Crystal SystemTetragonal aip.org
Space GroupI4 aip.org
Decomposition Temperature247 °C aip.orgspiedigitallibrary.org
UV Transparency Cutoff380 nm aip.orgspiedigitallibrary.org
Mhos Hardness2.9 aip.org
Specific Heat (at room temp)0.7588 J/g°C iphy.ac.cn

Properties of Mercury Cadmium Telluride (MCT)

PropertyDescriptionReference
Composition(Hg₁₋ₓCdₓ)Te wikipedia.org
BandgapTunable with 'x' value wikipedia.org
ApplicationsInfrared detectors wikipedia.orgwiley.com
Growth TechniquesOrganometallic Vapor Phase Epitaxy (OMVPE) dtic.mildtic.mil
ToxicityKnown to be toxic wikipedia.org

Properties

CAS No.

143752-03-8

Molecular Formula

Cd3Hg

Molecular Weight

537.83 g/mol

IUPAC Name

cadmium;mercury

InChI

InChI=1S/3Cd.Hg

InChI Key

YBNNRHXIVVHDDE-UHFFFAOYSA-N

Canonical SMILES

[Cd].[Cd].[Cd].[Hg]

Origin of Product

United States

Synthesis and Preparation Methodologies for Cadmium Mercury Compounds and Alloys

Direct Synthesis Approaches

Direct synthesis methods involve the direct combination of cadmium and mercury, often at elevated temperatures or through solid-state reactions. These techniques are fundamental in producing bulk alloys and compounds.

High-Temperature Melt Synthesis and Annealing Techniques

High-temperature melt synthesis is a primary method for producing cadmium-mercury alloys. This process typically involves melting the constituent metals, cadmium and mercury, together in a sealed container, often made of materials like Pyrex or quartz, to prevent the loss of volatile mercury. cdnsciencepub.comwiley.com The mixture is heated to a temperature sufficient to ensure complete fusion and homogenization. cdnsciencepub.com For instance, in the preparation of mercury cadmium telluride (HgCdTe), the pure elements are loaded into an ampoule, melted, and rocked to ensure thorough mixing before being rapidly quenched. wiley.com

Annealing is a critical subsequent step that refines the microstructure and properties of the synthesized alloy. wiley.comias.ac.in This heat treatment process involves heating the material to a specific temperature below its melting point and holding it for an extended period. ias.ac.in For example, HgCdTe alloys are often annealed at low temperatures (50-300 °C) in a mercury vapor atmosphere to adjust the concentration of metal vacancies. google.com This process helps in recrystallization, grain growth, and homogenization of the alloy, leading to materials with desired electronic properties. ias.ac.ingoogle.com Thermal cycle annealing (TCA), which involves repeated heating and cooling cycles, has been shown to be effective in reducing dislocation densities in materials like CdTe and HgCdTe. gmu.edu

Table 1: Parameters in High-Temperature Synthesis and Annealing of Cadmium-Mercury Alloys

ParameterDescriptionTypical Values/Conditions
Starting Materials High-purity cadmium and mercury metals.Cd (99.902%), redistilled Hg. aimehq.org
Container Sealed ampoules to contain volatile mercury.Pyrex, quartz. cdnsciencepub.comwiley.com
Melting Temperature Sufficient to achieve a homogeneous liquid phase.Dependent on the specific alloy composition.
Quenching Rapid cooling to solidify the melt.Air or oil quenching. wiley.com
Annealing Temperature Below the solidus temperature of the alloy.50-300 °C for HgCdTe vacancy adjustment. google.com Up to 670°C for grain growth in HgCdTe. ias.ac.in
Annealing Atmosphere Controlled to prevent oxidation and control stoichiometry.Mercury vapor for HgCdTe. google.com
Annealing Duration Can range from hours to several weeks.Extended times for homogenization and grain growth. ias.ac.ingoogle.com

Solid-State Reaction Pathways

Solid-state reactions offer an alternative route to synthesize cadmium-mercury compounds, often at lower temperatures than melt synthesis. These reactions involve the diffusion of atoms through solid phases to form new compounds. A common technique is solid-state metathesis, where precursors are mixed and heated to initiate a reaction. colostate.edu The reaction can proceed through either ionic or elemental intermediates, driven by the formation of a stable byproduct like a salt. colostate.edu

Electrochemical Preparation Routes

Electrochemical methods provide precise control over the synthesis of cadmium-mercury compounds and alloys, particularly in the formation of thin films and amalgams.

Electrocrystallization Techniques

Electrocrystallization is a method where a crystalline solid is formed on an electrode surface through an electrochemical reaction. This technique is particularly useful for synthesizing intermetallic phases, including amalgams, under mild conditions. acs.orgacs.org The process involves the electrolysis of a solution containing the ions of the less-noble metal onto a cathode made of a liquid metal, such as mercury. acs.orgacs.org

For example, the formation of Cd(OH)₂ on a cadmium-mercury amalgam (Cd(Hg)) has been studied using electrocrystallization. researchgate.net The process can be modeled by assuming that the rate-determining step is the incorporation of ad-molecules into the growing crystal lattice. researchgate.net Electrocrystallization has also been employed to prepare mercury-rich amalgams of various metals. mdpi-res.com

Electrochemical Deposition and Amalgam Formation

Electrochemical deposition is a widely used technique for preparing cadmium-mercury amalgams and thin films. This method involves the reduction of metal ions from an electrolyte solution onto a conductive substrate.

Amalgam formation through electrolysis is a common application. A cadmium amalgam can be prepared by the electrolysis of a cadmium chloride (CdCl₂) solution using a mercury cathode. doubtnut.comdoubtnut.com The amount of cadmium deposited, and thus the concentration of the amalgam, can be precisely controlled by the current and the duration of the electrolysis, as described by Faraday's laws of electrolysis. doubtnut.com The formation of a cadmium amalgam alters the electrochemical potential compared to pure cadmium. stackexchange.com

Electrochemical deposition is also used to create thin films. For instance, mercury cadmium telluride (HgCdTe) thin films can be grown by electrodeposition from an aqueous bath onto substrates like titanium or nickel. researchgate.net Another approach involves the formation of a thin amalgam film on a solid electrode, such as a copper wire, by immersing it in a mercury(II) nitrate (B79036) solution. mdpi.com This modified electrode can then be used for the electrochemical analysis of metal ions. mdpi.com Double potential step chronoamperometry has been used to study the deposition and stripping of cadmium at a hemispherical mercury electrode, providing insights into the amalgam-forming process. acs.orgox.ac.uk

Thin Film and Nanostructure Fabrication

The fabrication of thin films and nanostructures containing cadmium and mercury is crucial for various technological applications, particularly in the field of infrared detection. spiedigitallibrary.orgsciengine.com These methods allow for precise control over the material's composition, thickness, and structure, which in turn dictates its electronic and optical properties. pan.pldtic.mil

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique used to grow high-quality single-crystal layers (epitaxy) of materials. It is particularly well-suited for fabricating complex heterostructures, such as those involving Cadmium Mercury Telluride (HgCdTe), a key material for infrared detectors. spiedigitallibrary.orgresearchgate.net The process takes place in an ultra-high vacuum environment, where beams of atoms or molecules of the constituent elements (mercury, cadmium, tellurium) are directed onto a heated substrate. pan.pl

The precise control over the flux of each elemental beam allows for the growth of HgCdTe layers with a specific composition (x value in Hg₁₋ₓCdₓTe), which determines the material's bandgap and, consequently, the cutoff wavelength of the infrared detector. spiedigitallibrary.orgpan.pl MBE enables the creation of sharp interfaces and complex compositional profiles within the heterostructure, which is essential for advanced detector designs. spiedigitallibrary.orgresearchgate.net For instance, p-ν-n+ heterostructures, where 'p' and 'n+' represent doped layers and 'ν' is a nearly intrinsic absorber layer, can be grown with precise control over doping levels. spiedigitallibrary.org

Substrates commonly used for the MBE growth of HgCdTe include Cadmium Telluride (CdTe), Cadmium Zinc Telluride (CdZnTe), Gallium Arsenide (GaAs), and Silicon (Si). spiedigitallibrary.orgpan.plspiedigitallibrary.org The choice of substrate is critical as lattice matching between the substrate and the epitaxial layer is crucial for minimizing defects. pan.pl To monitor and control the growth process in real-time, techniques like Reflection High-Energy Electron Diffraction (RHEED) and ellipsometry are often employed. spiedigitallibrary.orgpan.pl RHEED provides information about the crystal structure and surface morphology of the growing film, while ellipsometry can determine layer thickness and optical properties. spiedigitallibrary.orgpan.pl

The quality of the grown heterostructures is assessed through various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR) for determining optical properties, X-ray diffraction (XRD) for analyzing crystal quality and composition, and Hall effect measurements to determine electrical properties like carrier concentration and mobility. spiedigitallibrary.org

Table 1: Key Parameters in MBE Growth of HgCdTe Heterostructures

Parameter Description Significance
Substrate Temperature The temperature at which the substrate is held during deposition. Influences adatom mobility, crystal quality, and defect formation. spiedigitallibrary.org
Elemental Flux Ratios The relative rates at which the constituent elements (Hg, Cd, Te) impinge on the substrate. Determines the stoichiometry and composition (x-value) of the Hg₁₋ₓCdₓTe alloy. pan.pl
Growth Rate The rate at which the thin film increases in thickness. Affects crystal quality and can be controlled by adjusting the elemental fluxes. pan.pl
Doping Concentration The intentional introduction of impurities to create n-type or p-type layers. Essential for creating p-n junctions required for photodetector devices. spiedigitallibrary.orgpan.pl

| Substrate Material | The crystalline base on which the film is grown (e.g., CdZnTe, GaAs, Si). | Lattice matching with the substrate minimizes crystalline defects in the grown film. researchgate.netpan.plspiedigitallibrary.org |

Chemical Vapor Deposition (CVD) of Cadmium-Mercury Bearing Films

Chemical Vapor Deposition (CVD) is another versatile technique for producing thin films, including those containing cadmium and mercury. deptec.comwikipedia.org In CVD, volatile precursor compounds (gases) containing the desired elements are introduced into a reaction chamber where they decompose and react on a heated substrate surface to form a solid thin film. wikipedia.org

A specific variant of CVD, Metal-Organic Chemical Vapor Deposition (MOCVD), is often used for growing semiconductor materials like Cadmium Mercury Telluride. google.com MOCVD utilizes metal-organic precursors, which are organic compounds containing metal atoms. The use of MBE-grown buffer layers on a substrate can provide the correct orientation for the subsequent MOCVD growth of CMT, preventing chemical contamination. google.com

Different types of CVD processes exist, classified by the operating pressure (Atmospheric Pressure CVD, Low-Pressure CVD) or the method used to initiate the chemical reactions (e.g., Plasma-Enhanced CVD, Photo-Initiated CVD). deptec.comwikipedia.org For instance, aerosol-assisted chemical vapor deposition (AA-CVD) has been used to prepare cadmium sulfide (B99878) (CdS) thin films at relatively low temperatures using a cadmium ethyl xanthate complex as a precursor. ekb.eg

A hybrid approach combining MBE and MOCVD has also been developed. google.com In this method, buffer layers are first grown by MBE to provide a high-quality template, followed by the growth of the main Cadmium Mercury Telluride layer by MOCVD. google.com This combination leverages the advantages of both techniques.

Table 2: Comparison of Deposition Techniques for Cadmium-Mercury Bearing Films

Feature Molecular Beam Epitaxy (MBE) Chemical Vapor Deposition (CVD)
Process Principle Physical deposition from elemental beams in ultra-high vacuum. pan.pl Chemical reaction of precursor gases on a heated substrate. wikipedia.org
Growth Environment Ultra-high vacuum. pan.pl Varies from atmospheric pressure to low pressure. wikipedia.org
Precursors Elemental sources (e.g., solid CdTe, elemental Hg and Te). pan.pl Volatile chemical compounds (e.g., metal-organics). google.com
Growth Rate Generally lower, allowing for atomic layer precision. americanelements.com Can be higher, suitable for thicker films. americanelements.com

| Conformality | More directional, can be less conformal on complex topographies. deptec.com | Can provide highly conformal coatings. deptec.com |

Wet Chemical Synthesis of Nanoscale Cadmium-Mercury Materials

Wet chemical synthesis methods offer a versatile and cost-effective approach to producing nanoscale materials, including cadmium-mercury compounds, often in the form of quantum dots (QDs) or nanoparticles. avantama.commdpi.com These methods typically involve chemical reactions in a liquid solvent.

One common technique is the solvothermal method , where the reaction is carried out in a sealed vessel (an autoclave) at elevated temperatures and pressures. researchgate.net For the synthesis of Mercury Cadmium Telluride (MCT) nanoparticles, elemental or compound forms of mercury, cadmium, and tellurium can be reacted in a solvent like ethylenediamine. researchgate.net By varying the proportions of the precursors, the composition (the 'x' in Hg₁₋ₓCdₓTe) and thus the properties of the resulting nanoparticles can be controlled. researchgate.net The average particle size for MCT nanoparticles synthesized this way has been reported to be in the range of 10-15 nm. researchgate.net

Another approach is the aqueous synthesis of quantum dots. For example, near-infrared emitting CdHgTe/CdS core/shell QDs have been synthesized in water. rsc.org This method involves the sequential growth of the core (CdHgTe) and the shell (CdS) in a controlled manner. rsc.org The inclusion of mercury is achieved by adding a mercury salt solution to the cadmium telluride precursor solution. rsc.org The properties of the resulting QDs, such as their photoluminescence, can be tuned by adjusting the ratio of cadmium to mercury. rsc.org To enhance stability and reduce potential toxicity, an additional shell, such as zinc sulfide (ZnS), can be deposited to create core/shell/shell structures (e.g., CdHgTe/CdS/ZnS). rsc.org

The synthesis of alloyed quantum dots, such as those containing cadmium and mercury, can also be achieved through techniques like co-precipitation and hydrothermal methods . mdpi.com These methods often employ capping agents or surfactants to control the growth and prevent aggregation of the nanoparticles. mdpi.comupertis.ac.id

Table 3: Examples of Wet Chemical Synthesis of Cadmium-Mercury Nanomaterials

Synthesis Method Precursors Product Key Features
Solvothermal Mercury, Cadmium, Tellurium in ethylenediamine Hg₁₋ₓCdₓTe nanoparticles Allows for control of composition by varying precursor ratios; produces particles in the 10-15 nm range. researchgate.net
Aqueous Synthesis (One-pot) CdTe precursor, HgCl₂ solution CdHgTe/CdS core/shell quantum dots Fast and facile method in water; photoluminescence tunable by Cd/Hg ratio. rsc.org

| Aqueous Synthesis (Core/Shell/Shell) | CdHgTe/CdS QDs, Zn(OAc)₂, Na₂S | CdHgTe/CdS/ZnS quantum dots | Addition of a ZnS shell enhances stability and reduces sensitivity to the environment. rsc.org |

Structural Elucidation and Characterization of Cadmium Mercury Intermetallic Phases and Compounds

Crystallographic Analysis

Crystallographic analysis is fundamental to understanding the solid-state structure of Cd-Hg compounds. It reveals the precise three-dimensional arrangement of atoms within a crystal lattice, which dictates many of the material's physical and chemical properties.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the unit cell—the basic repeating unit of a crystal structure.

In the study of cadmium-mercury systems, SC-XRD has been instrumental in characterizing various intermetallic and coordination compounds. For instance, the mercury-rich solid solution phase in the Cd-Hg system has been identified as having a face-centered tetragonal structure. aimehq.org Conversely, the cadmium-rich solid solution adopts a close-packed hexagonal structure, similar to pure cadmium. aimehq.org Early investigations also identified a rhombohedral solid solution near pure mercury. aimehq.org

A specific intermetallic phase, HgCd₂, has been characterized as crystallizing in the tetragonal I4/mmm space group. materialsproject.org In this structure, each mercury atom is bonded to ten cadmium atoms, while each cadmium atom is bonded to five mercury atoms and five other cadmium atoms. materialsproject.org The technique is also applied to more complex compounds, such as bis(dimethylsulfoxide) tetrathiocyanato-cadmium(II) mercury(II) ([CdHg(SCN)₄(H₆C₂OS)₂]), where SC-XRD was used to confirm the crystal's structure and morphology. researchgate.net

The detailed data obtained from SC-XRD includes lattice parameters (the dimensions of the unit cell) and the precise coordinates of each atom. This information is crucial for understanding bonding and structural motifs within the crystal.

Table 1: Crystallographic Data for Select Cadmium-Mercury Compounds from SC-XRD This table is interactive. Click on the headers to sort the data.

Compound Formula Crystal System Space Group Lattice Parameters (Å, °) Reference
Mercury Cadmium HgCd₂ Tetragonal I4/mmm a = 4.02, c = 8.58, α=β=γ=90 materialsproject.org
Europium Copper Cadmium Eu₅Cu₂Cd Tetragonal I4/mcm a = 8.287, c = 15.281, α=β=γ=90 researchgate.netznaturforsch.com
Ytterbium Copper Cadmium Yb₅Cu₂Cd Tetragonal I4/mcm a = 7.882, c = 14.593, α=β=γ=90 researchgate.netznaturforsch.com

LH = dicyclohexylphosphino-N-phenyl-thioformamide

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and refine their lattice parameters. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

In the Cd-Hg system, PXRD is used to monitor phase changes as a function of composition. For example, studies of mercury-rich alloys showed that as the cadmium content increases, a second set of diffraction lines appears, indicating the presence of a two-phase region. aimehq.orgaimehq.org The lines from pure mercury, which has a simple rhombohedral structure, were observed alongside new lines corresponding to a face-centered tetragonal phase. aimehq.org

PXRD is also essential for confirming the crystal structure of newly synthesized materials and for studying materials under non-ambient conditions, such as high pressure. researchgate.netmdpi.commdpi.com The technique can be used quantitatively through methods like Rietveld refinement, where the entire experimental diffraction pattern is fitted to a calculated model. cambridge.org This allows for precise determination of lattice parameters, atomic positions, and phase fractions in a mixture. cambridge.orgacs.org However, a limitation of XRD is that it works best with homogenous, single-phase materials, and its detection limit for mixed phases is typically around 4% by weight. mdpi.com

Neutron diffraction is a powerful crystallographic technique that is complementary to X-ray diffraction. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages. Neutron scattering is particularly effective for locating light atoms, such as hydrogen, in a crystal structure that also contains heavy atoms, a task that is difficult with X-rays. ill.eu

Furthermore, neutrons possess a magnetic moment, which allows them to interact with unpaired electrons in magnetic materials. This makes neutron diffraction an indispensable tool for determining the arrangement of magnetic moments in a crystal, i.e., the magnetic structure. nist.govresearchgate.net The technique is non-destructive and can penetrate deeply into many materials, allowing for the analysis of bulk properties. nist.gov

In the context of cadmium-containing materials, the ¹¹³Cd isotope has a strong neutron absorption resonance, which makes it distinct in neutron scattering experiments and can be exploited to gain specific structural information. researchgate.net While specific neutron diffraction studies focused solely on Cd-Hg intermetallic magnetic structures are not widely reported in the provided context, the technique is broadly applied to intermetallic compounds to study magnetic ordering and other structural details that are inaccessible by X-ray methods. researchgate.net

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement

Microscopic and Spectroscopic Imaging Techniques

While diffraction techniques provide information about the average, long-range atomic order, microscopic imaging techniques are used to visualize the material's surface and internal structure on a much larger scale.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

SEM is widely used to characterize the surface morphology of cadmium-mercury compounds and related materials. For example, it has been employed to study the surface of mercury cadmium sulphide (HgₓCd₁₋ₓS) thin films, revealing details about their grain structure. researchgate.net In other applications, SEM has been used to observe morphological changes on surfaces, such as the effect of cadmium and mercury binding on bacterial cells. uobaghdad.edu.iq The high-resolution capabilities of Field Emission SEM (FESEM) have been used to reveal the nanoflake morphology of materials used in the sensing of heavy metals, including cadmium and mercury. nih.gov

Transmission Electron Microscopy (TEM) operates on a different principle than SEM. A beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device.

TEM provides exceptionally high-resolution images, capable of revealing the internal microstructure of materials, including individual atoms and crystal lattice defects like dislocations, stacking faults, and grain boundaries. amazon.com In the study of cadmium-mercury-telluride (HgCdTe) epilayers, a closely related system, scanning transmission electron microscopy (STEM) has been used to investigate the microstructure at interfaces. mdpi.com These studies have identified the presence of micro-twinning and stacking faults, which are critical defects that can influence the material's electronic properties. mdpi.com The analysis of diffraction patterns obtained within the TEM (Transmission Electron Diffraction, TED) can further help in identifying different crystalline phases within the microstructure. ias.ac.in

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Energy Dispersive X-ray (EDX or EDS) Spectroscopy is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. ebatco.comresearchgate.net It operates by bombarding a material with a high-energy electron beam, which excites electrons in the atoms of the sample, causing them to be ejected from their shells. When electrons from higher energy shells fill the resulting vacancies, they release energy in the form of characteristic X-rays. ebatco.com The energy of these X-rays is unique to each element, allowing for the identification of the elemental composition of the sample. ebatco.comresearchgate.net When coupled with a Scanning Electron Microscope (SEM), EDX can generate elemental maps, which visually display the spatial distribution of elements across a sample's surface. researchgate.net

In the context of cadmium-mercury systems, EDX is instrumental in confirming the presence and distribution of both elements within intermetallic compounds or alloys. For instance, in the characterization of electrodeposited Cadmium Mercury Telluride (CdxHg1−xTe) thin films, EDX analysis is used to determine the bulk composition of the material. researchgate.net The technique can provide longitudinal profiles of elemental distribution, which is crucial for assessing the homogeneity of crystals grown under various conditions. cambridge.org This is particularly important for materials like HgCdTe, where segregation during solidification can lead to compositional variations. cambridge.org

The output of an EDX analysis typically includes a spectrum with peaks corresponding to the elements present and their relative abundance. For quantitative analysis, these peak intensities are converted into weight or atomic percentages. ebatco.com Elemental maps are color-coded images where the intensity of the color corresponds to the concentration of a specific element (e.g., cadmium or mercury) at that point. However, analysts must be aware of potential spectral interferences, where the characteristic X-ray peaks of different elements overlap. For cadmium, interference can arise from bromine, lead, tin, and antimony, while mercury signals can be affected by bromine, lead, and high concentrations of calcium or iron. esi-xrf.com

Table 1. Illustrative Data Obtainable from EDX Analysis of a Cd-Hg Sample.
Analysis TypeInformation ProvidedExample Application
Point AnalysisQuantitative elemental composition (Wt% or At%) at a specific location.Determining the stoichiometry of a specific intermetallic phase. researchgate.net
Line ScanElemental concentration profile along a defined line across the sample.Investigating elemental segregation at grain boundaries or interfaces. ebatco.com
Elemental Mapping2D visualization of the spatial distribution and relative abundance of Cd and Hg.Assessing the homogeneity of a CdxHg1-xTe alloy. researchgate.netresearchgate.net

Advanced Structural Probes

X-ray Absorption Fine Structure (XAFS) for Local Coordination Environments

X-ray Absorption Fine Structure (XAFS) is a highly specific analytical technique that provides detailed information about the local geometric and electronic structure around a specific element. researchgate.netmpg.de The technique involves tuning X-ray energy across an absorption edge of a target atom (e.g., Cadmium K-edge or Mercury L-edge) and measuring the modulation in the X-ray absorption coefficient. researchgate.net The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netuu.nl The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom, while the EXAFS region allows for the precise determination of interatomic distances, coordination numbers, and the chemical identity of neighboring atoms. researchgate.netmpg.de

XAFS is exceptionally well-suited for studying the local environment of cadmium and mercury in intermetallic compounds because it does not require crystalline samples and can probe the structure in various states, including solids and liquids. mpg.de Studies on metallothioneins, which are proteins that can bind both cadmium and mercury, have used XAFS to elucidate the structure of the metal-thiolate clusters. acs.org In these complex environments, XAFS can distinguish between different metal-sulfur coordination modes and determine precise bond lengths.

For example, EXAFS analysis of cadmium complexed with natural organic matter has identified that Cd is coordinated by a specific number of sulfur (S) and oxygen/nitrogen (O/N) atoms at distinct distances. acs.org A second coordination shell of carbon atoms can also be detected, providing direct evidence for inner-sphere complexation. acs.org Similarly, XAFS studies on mercury-containing samples have successfully identified the speciation of mercury, distinguishing between phases like HgS (cinnabar), HgO, and HgCl2. nih.govresearchgate.net This ability to identify specific local structures is critical for understanding the bonding within complex Cd-Hg phases.

Table 2. Representative EXAFS Data for Cadmium Coordination in a Sulfur-Containing Environment (based on findings from acs.org).
Coordination ShellNeighboring AtomCoordination Number (N)Interatomic Distance (R, Å)
1st ShellSulfur (S)1.0 - 2.52.49 - 2.55
1st ShellOxygen/Nitrogen (O/N)3.0 - 4.52.22 - 2.26
2nd ShellCarbon (C)1.7 - 6.0~3.12

Synchrotron Radiation Techniques for High-Resolution Structural Studies

Synchrotron light sources are powerful facilities that produce extremely bright and highly collimated X-ray beams, orders of magnitude more intense than conventional laboratory X-ray sources. oup.com This high brightness, combined with properties like wide energy tunability and polarization, makes synchrotron radiation an invaluable tool for high-resolution structural studies of materials, including cadmium-mercury intermetallic compounds. oup.comoup.com Techniques such as synchrotron-based X-ray diffraction (XRD), X-ray fluorescence (XRF) microscopy, and XAFS benefit immensely from these advanced sources. oup.com

Synchrotron XRD allows for the precise determination of crystal structures, lattice parameters, and phase identification with very high resolution. This is crucial for resolving closely spaced diffraction peaks or detecting subtle structural changes, such as phase transitions in Cd-Hg systems. For example, high-pressure structural studies of materials like cadmium telluride (CdTe), a component of the HgCdTe system, have utilized synchrotron radiation to identify new phases like a cinnabar-type structure that appears under pressure. researchgate.net The high flux of synchrotron sources enables in-situ experiments, where structural changes can be monitored as a function of temperature, pressure, or other external stimuli.

Furthermore, synchrotron-based X-ray fluorescence (µ-XRF) microscopy can map the distribution of trace elements with high spatial resolution (down to the sub-micron level) and sensitivity (parts-per-million). oup.com This has been applied to map the distribution of cadmium and mercury in various biological and environmental samples. researchgate.netnih.gov For intermetallic systems, µ-XRF can provide detailed elemental maps that complement those from EDX but with significantly higher sensitivity. The combination of these synchrotron techniques provides a comprehensive, multi-scale understanding of the structure of cadmium-mercury compounds, from the average crystal lattice down to the local coordination environment of individual atoms.

Spectroscopic Investigations of Cadmium Mercury Systems

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy are fundamental tools for probing the energy levels and bonding within cadmium-mercury compounds. These techniques measure the interaction of electromagnetic radiation with the material to reveal details about electron transitions and molecular vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in cadmium-mercury complexes. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

In studies of cadmium(II) and mercury(II) complexes with Schiff base ligands, UV-Vis spectra are recorded to confirm complex formation. isca.me For instance, a Schiff base ligand might exhibit an absorption band at 278 nm, which is attributed to π→π* transitions of the aromatic rings. isca.me Upon coordination with cadmium, this band may shift to a higher wavelength (a bathochromic or red shift), while coordination with mercury can cause a shift to a lower wavelength (a hypsochromic or blue shift). isca.me Another band related to intramolecular charge transfer, appearing around 350 nm in the free ligand, typically shifts to higher wavelengths in both cadmium and mercury complexes, indicating coordination of the ligand to the metal ions. isca.me

The electronic spectra of cadmium(II) and mercury(II) halide and thiocyanate (B1210189) complexes with an asymmetric Schiff base ligand have been used to propose a pseudo-tetrahedral geometry around the metal center. tandfonline.com Similarly, studies on complexes with ligands like 4-(2-pyridylazo)-resorcinol (PAR) and cyanidin (B77932) show significant changes in the UV-Vis spectrum upon complexation. researchgate.netscispace.com For example, the complexation of cyanidin with Cd(II) and Hg(II) results in new absorption maxima at 357.8 nm and 396.8 nm, respectively, which are significant shifts from the pure cyanidin absorption at 283.2 nm. scispace.com In the case of a 5-(4-((4-nitrophenyl) diazenyl) phenyl)-1,3,4-oxadiazole-2-thiol (DOT) based chemosensor, the addition of Hg(II) ions causes a red shift in the absorption peak from 415 nm to 460 nm. nih.gov The subsequent addition of Cd(II) ions to the DOT-Hg complex leads to a further color change and spectral shift. nih.gov

For semiconductor alloys like cadmium mercury telluride (CdxHg1-xTe or CMT), optical characterization reveals that the band gap, a fundamental electronic property, decreases as the mercury content increases. researchgate.net For example, as the mercury content (x) in Cd1-xHgxTe was increased from 0 to 0.5, the estimated optical bandgap decreased from 1.51 to 0.83 eV. researchgate.net

Table 1: UV-Vis Absorption Maxima (λmax) for Selected Cadmium-Mercury Systems This table is interactive. Users can sort and filter the data as needed.

Compound/System Ligand/Matrix λmax (nm) of Ligand λmax (nm) of Cd Complex λmax (nm) of Hg Complex Reference
Metal Halide Complexes N,N-bis[(E)-3-(2-nitrophenyl)allylidene)]benzene-1,2-diamine 278, 350 284, 364 272, 381 isca.me
Metal Halide & Thiocyanate Complexes 4-(3-(2-(4-(dimethyl aminophenyl)allylidene)aminopropyl-imino)prop-1-ethyl)-N,N-dimethyl benzene (B151609) amine - - - tandfonline.com
Metal Complexes Cyanidin 283.2 357.8 396.8 scispace.com
Metal Ion Sensor 5-(4-((4-nitrophenyl) diazenyl) phenyl)-1,3,4-oxadiazole-2-thiol (DOT) 415 415 (orange with Hg complex) 460 (gold-yellow) nih.gov
CdHg(SCN)4(H6C2OS)2 (CMTD) Dimethylsulphoxide (DMSO) - 230 230 iosrjournals.org
CdHg(SCN)4 Glycol Monomethyl Ether (CMTG) Glycol Monomethyl Ether - 335 335 researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and investigating the coordination environment in cadmium-mercury complexes. The binding of a ligand to a metal ion alters the vibrational frequencies of the ligand's functional groups, and these shifts provide direct evidence of coordination.

In cadmium(II) and mercury(II) complexes with Schiff base ligands, a key vibrational band is that of the azomethine group (-CH=N-). isca.me In a free ligand, this band might appear around 1609 cm⁻¹. Upon complexation with cadmium or mercury, this band typically shifts to a higher frequency (e.g., 1625 cm⁻¹ for a CdCl₂ complex), confirming the coordination of the azomethine nitrogen to the metal ion. isca.me

Similarly, in complexes involving ligands with other donor atoms, such as sulfur or oxygen, characteristic shifts are observed. For cadmium and mercury selenocyanate (B1200272) complexes with 2-thiouracil (B1096) (TU), the vibrational frequencies of the -C=S and -C=O groups, which appear at 1711, 1689, and 1570 cm⁻¹ in the free ligand, shift to lower frequencies upon complexation, indicating the involvement of these groups in bonding. researchgate.net In cadmium mercury thiocyanate dimethylsulphoxide (CMTD), the coordination of oxygen atoms from DMSO to cadmium atoms is confirmed by the shift of S-O stretching modes to lower frequencies compared to free DMSO. iosrjournals.org The strong band observed for the C≡N stretching vibration (around 2195 cm⁻¹) and the C-S stretching vibration (around 710 cm⁻¹) are characteristic of the thiocyanate ligand. iosrjournals.org

The FT-IR spectra of mono and binuclear cadmium and mercury complexes with 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (dppt) show that the stretching vibrations of C=N and N=N groups shift to lower values compared to the free ligand, indicating coordination through the triazine and pyridyl rings. sci-hub.se

Table 2: Characteristic FT-IR Frequencies (cm⁻¹) for Selected Cadmium-Mercury Complexes This table is interactive. Users can sort and filter the data as needed.

Compound/System Functional Group Free Ligand (cm⁻¹) Cd Complex (cm⁻¹) Hg Complex (cm⁻¹) Reference
[M(dppt)₂X₂] / [Hg₂(dppt)₂Cl₂] C=N, N=N 1581, 1614 Lower values Lower values sci-hub.se
[MCl₂(L)] -CH=N- (Azomethine) 1609 1625 1618 isca.me
[M(SeCN)₂(TU)] -C=S, -C=O 1711, 1689, 1570 - 1699, 1600, 1561 researchgate.net
CMTD C≡N stretch - 2195 2195 iosrjournals.org
CMTD C-S stretch - 710, 676.6 710, 676.6 iosrjournals.org
CMTD S-O stretch - Lower frequency than free DMSO Lower frequency than free DMSO iosrjournals.org

Raman spectroscopy is an inelastic light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a system. s-a-s.orgacs.org It is particularly useful for studying the phonon dynamics and crystal structure of semiconductor alloys and the vibrational modes of ligands in complexes.

In ternary nanocrystals of CdxHg₁₋xSe, Raman scattering is used to correlate the chemical composition with the frequencies of optical phonon modes. researchgate.net The Raman spectra typically show distinct bands corresponding to CdSe-like longitudinal optical (LO) phonons and HgSe-like transverse optical (TO) and LO-phonons. researchgate.net As the mercury content increases in CdxHg₁₋xSe quantum dots, the CdSe-like LO phonon band shifts, and its position can be used to determine the alloy's composition. researchgate.net For example, the Raman spectrum of pure zincblende (ZB) CdSe quantum dots shows LO and 2LO phonon modes at 205 and 412 cm⁻¹, respectively, while pure HgSe dots show TO and LO modes at 131 and 209 cm⁻¹. researchgate.net The spectra of the CdxHg₁₋xSe alloys exhibit modes from both parent compounds, with shifts dependent on the composition. researchgate.net

Studies on mercury cadmium telluride (Hg₁₋xCdxTe) have also utilized Raman spectroscopy to monitor structural and compositional changes. researchgate.net The spectra of Hg₁₋xCdxTe show characteristic features, including a Te-like mode, an HgTe-like LO mode, and a CdTe-like LO mode. Laser annealing can induce changes in the crystal structure quality and defect density, which are reflected in the Raman spectra. researchgate.net For methylmercury(II) thiocyanate, Raman spectra in the solid state show Hg-S, S-C, and C-N stretching modes at 270, 721, and 2112 cm⁻¹, respectively. researchgate.net

Table 3: Raman Modes (cm⁻¹) for Cadmium-Mercury Systems This table is interactive. Users can sort and filter the data as needed.

System Vibrational Mode Wavenumber (cm⁻¹) Notes Reference
ZB CdSe QDs LO 205 Longitudinal Optical Phonon researchgate.net
ZB CdSe QDs 2LO 412 Second-order LO Phonon researchgate.net
ZB HgSe QDs TO 131 Transverse Optical Phonon researchgate.net
ZB HgSe QDs LO 209 Longitudinal Optical Phonon researchgate.net
CdxHg₁₋xSe QDs CdSe-like LO Varies with x Shifts with composition researchgate.net
CdxHg₁₋xSe QDs HgSe-like TO/LO Varies with x Shifts with composition researchgate.net
Hg₀.₈₃₅Cd₀.₁₆₅Te Te-like ~120 Elemental Te mode researchgate.net
Hg₀.₈₃₅Cd₀.₁₆₅Te HgTe-like LO ~140 HgTe-like Longitudinal Optical Phonon researchgate.net
Hg₀.₈₃₅Cd₀.₁₆₅Te CdTe-like LO ~165 CdTe-like Longitudinal Optical Phonon researchgate.net
CH₃HgSCN (solid) Hg-S stretch 270 Metal-ligand stretch researchgate.net
CH₃HgSCN (solid) S-C stretch 721 Ligand internal stretch researchgate.net
CH₃HgSCN (solid) C-N stretch 2112 Ligand internal stretch researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Ligand Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. For cadmium-mercury systems, NMR of various nuclei, including ¹¹³Cd, ¹H, and ¹³C, is used to characterize the structure and bonding.

Cadmium-113 (¹¹³Cd) NMR is highly sensitive to the coordination number, geometry, and the nature of the atoms directly bonded to the cadmium nucleus. researchgate.netresearchgate.net The large chemical shift range of ¹¹³Cd makes it an excellent probe for studying the structure of cadmium-containing compounds in both solution and the solid state. acs.org

In solid-state ¹¹³Cd NMR studies of cadmium-thiolate complexes, which serve as models for biological systems, the chemical shifts provide insight into the coordination environment of the cadmium ion. acs.org For example, a [Cd(SeR)₂(N-donor)₂] complex, studied as an analog for metalloprotein centers, was characterized by solid-state ¹¹³Cd NMR. The principal values of the cadmium chemical shift tensor were determined to be δ₁₁ = 752 ppm, δ₂₂ = 570 ppm, and δ₃₃ = 93 ppm for one of the inequivalent cadmium sites in the crystal lattice. nih.gov

Solution and solid-state ¹¹³Cd NMR have been used to study cadmium selenocyanate complexes with ligands like 2-thiouracil. researchgate.net The chemical shifts in these complexes are indicative of the specific coordination environment around the cadmium atom. Similarly, ¹¹³Cd NMR studies of cadmium-halide complexes have helped to derive the chemical shifts for individual complex species like CdX⁺, CdX₂, CdX₃⁻, and CdX₄²⁻ in solution. researchgate.net For intermetallic phases such as YRh₂Cd₂₀ and LaRh₂Cd₂₀, solid-state ¹¹³Cd NMR spectra show distinct resonances for the different crystallographic sites of cadmium, confirming the structural data. rsc.org The chemical shift of a cadmium(II) ion in a complex with a macrocyclic ligand containing six nitrogen donor atoms and two axial oxygen ligands was found to be -75.0 ppm, a value typically expected for coordination exclusively to oxygen atoms, highlighting the complexity of interpreting these shifts. researchgate.net

Table 4: Selected ¹¹³Cd NMR Chemical Shifts (δ) and Tensor Values This table is interactive. Users can sort and filter the data as needed.

Compound/System Phase Chemical Shift (δ, ppm) Tensor Principal Values (δᵢᵢ, ppm) Reference
[Cd(Se-2,4,6-i-Pr₃-C₆H₂)₂(bpy)] Solid - 752, 570, 93 nih.gov
[Cd(Se-2,4,6-i-Pr₃-C₆H₂)₂(bpy)] Solid - 733, 547, 100 nih.gov
(Piperidine)Cd(TPP) Solution (CDCl₃) 123.6 - acs.org
(Piperidine)Cd(TPP) Solid 125.0 250, 100, 25 acs.org
Cd(II) complex with 18-crown-6 (B118740) analogue Solid/Solution -75.0 - researchgate.net

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the organic ligands in cadmium-mercury complexes. acs.org The chemical shifts of the protons and carbons in the ligand molecule are sensitive to the coordination with a metal ion. Changes in these chemical shifts upon complexation provide strong evidence for the formation of the metal-ligand bond and can help elucidate the coordination mode.

In the characterization of cadmium(II) and mercury(II) complexes with various Schiff bases, ¹H and ¹³C NMR spectra of the free ligand are compared with those of the metal complexes. isca.meresearchgate.net For example, in a mercury complex with a Schiff base ligand, the proton signals of the aromatic rings and the azomethine group in the ¹H NMR spectrum are shifted compared to the free ligand, confirming coordination. isca.me The ¹³C NMR spectra show corresponding shifts for the carbon atoms, particularly those of the azomethine group and the aromatic rings attached to the donor atoms. isca.mesci-hub.se For instance, in a mercury complex with the dppt ligand, carbon atoms in the triazine and pyridyl rings show more downfield shifts compared to the cadmium complexes, suggesting a stronger coordination of the ligand to the mercury ion. sci-hub.se

In cadmium and mercury selenocyanate complexes with 2-thiouracil (TU) and 2,4-dithiouracil (DTU), ¹H and ¹³C NMR are used to study the complexes in solution. researchgate.net Similarly, for heteroleptic mercury(II) complexes containing an organoselenolato ligand, ¹H and ¹³C NMR spectra confirm the proposed structures in solution. lew.ro The ¹H NMR spectra of these complexes show sharp singlet resonances for the methyl and methylene (B1212753) moieties of the ligand, and the ¹³C NMR spectra exhibit all the expected resonances, confirming the integrity of the ligand upon complexation. lew.ro

Table 5: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ligands in Cadmium-Mercury Complexes This table is interactive. Users can sort and filter the data as needed.

Compound/System Nucleus Free Ligand (δ, ppm) Cd Complex (δ, ppm) Hg Complex (δ, ppm) Reference
[CdLCl₂] (L = Schiff base) ¹³C (C=N) - 163.32 - isca.me
[HgLCl₂] (L = Schiff base) ¹³C (C=N) - - 164.21 isca.me
[Hg₂(dppt)₂Cl₂] ¹³C (Triazine/Pyridyl C) - 159.18, 157.27, 151.07 159.32, 157.53, 151.26 sci-hub.se
[HgCl{SeC₆H₄(CH₂NMe₂)-2}] ¹H (CH₂N) - - 3.77 lew.ro
[HgCl{SeC₆H₄(CH₂NMe₂)-2}] ¹H (NMe₂) - - 2.28 lew.ro
[HgCl{SeC₆H₄(CH₂NMe₂)-2}] ¹³C (CH₂N) - - 65.63 lew.ro
[HgCl{SeC₆H₄(CH₂NMe₂)-2}] ¹³C (NMe₂) - - 45.18 lew.ro

Solid-State and Solution-Phase Cadmium-113 NMR Studies

Photoluminescence and Luminescence Spectroscopy

Spectroscopic investigations into cadmium-mercury systems reveal intricate electronic behaviors, particularly in their luminescence properties. Photoluminescence (PL) serves as a powerful, non-destructive tool for characterizing these materials, with studies often focusing on mercury cadmium telluride (HgCdTe) due to its importance in infrared photo-electronics. aip.orgminsky.ai

Exciplex Formation and Luminescence Properties

An exciplex, or excited state complex, can form between an excited cadmium or mercury atom and another molecule, leading to unique luminescence characteristics. Quantum chemical calculations have been performed for complexes of a cadmium or mercury atom with ammonia (B1221849) (NH₃) using relativistic effective core potentials (RECPs). dtic.milcarleton.edu These studies show that the luminescence from the exciplexes of the excited complexes aligns well with experimental observations. dtic.milcarleton.edu

For the Hg-NH₃ system, a significant energy difference is observed between the ³A₁ and ³A₂ states due to relativistic effects, and the emission state is proposed to be the ³A₁. dtic.mil In contrast, for Cd-NH₃, the energy difference between these states is very small, making it difficult to definitively determine the emission state from experimental data alone. dtic.milcarleton.edu Theoretical calculations have helped to elucidate the reaction mechanisms for these exciplexes. dtic.mil The formation of exciplexes is not limited to ammonia; studies have also investigated their formation in cadmium-photosensitized reactions with aliphatic diamines. researchgate.net In other systems, strong emissions attributed to exciplex formation have been observed in complexes with metal ions like Cd(II), while being absent for others like Hg(II), suggesting that the formation and resulting luminescence are highly dependent on the specific metal ion and ligand environment. cambridge.org

Quantum Yield and Lifetime Measurements

The efficiency and dynamics of luminescence in cadmium-mercury systems are quantified by quantum yield (QY) and fluorescence lifetime measurements. The quantum yield represents the ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process. In various cadmium-mercury nanomaterials, high quantum yields have been achieved. For instance, high-quality CdHgTe quasi core/shell nanocrystals have demonstrated a quantum yield of approximately 50%, which can be enhanced to around 80% by optimizing preparation conditions. aip.org Similarly, nitrogen-doped carbon dots developed as fluorescent sensors for cadmium and mercury ions exhibit a high quantum yield of 71.6%. researchgate.net Other carbon dot systems designed for detecting Hg²⁺ have reached quantum yields as high as 81.94%. dtic.mil In core/shell quantum dots like CdTe/ZnS, a photoluminescence QY of about 51% has been reported. malvernpanalytical.com

Table 1: Quantum Yield of Various Cadmium and Mercury Compounds

Compound/SystemQuantum Yield (QY)Reference
CdHgTe Nanocrystals~80% aip.org
Nitrogen-doped Carbon Dots (for Cd²⁺/Hg²⁺ detection)71.6% researchgate.net
Carbon Dots (for Hg²⁺ detection)81.94% dtic.mil
CdTe/ZnS Quantum Dots~51% malvernpanalytical.com

Fluorescence lifetime measures the average time a fluorophore spends in the excited state before returning to the ground state. This parameter provides insight into quenching mechanisms. For nitrogen-doped carbon dots, the fluorescence lifetime was measured to be 3.58 ns, which decreased to 1.63 ns and 1.71 ns in the presence of Cd²⁺ and Hg²⁺ ions, respectively, indicating dynamic quenching. researchgate.net Time-resolved photoluminescent decay is also a key technique for measuring the minority carrier lifetime in materials like mercury cadmium telluride, which is a strong indicator of infrared detector performance. ntu.edu.tw Experiments measuring this decay can be scanned over a sample surface with high spatial resolution to create maps of carrier lifetime, which correlate with device properties like dark current. ntu.edu.tw

Table 2: Fluorescence Lifetime Measurements in Cadmium and Mercury Systems

SystemConditionFluorescence LifetimeReference
Nitrogen-doped Carbon Dots (N-CDs)Baseline3.58 ns researchgate.net
N-CDs SystemWith Cd²⁺1.63 ns researchgate.net
N-CDs SystemWith Hg²⁺1.71 ns researchgate.net
Carbon Dots (for Hg²⁺ detection)Baseline14.85 ns dtic.mil

Surface and Interface Spectroscopies

The surface composition and chemical states of cadmium-mercury compounds are critical to their functionality, especially in electronic devices and sensors. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are indispensable for this analysis.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative technique used to determine the elemental composition and chemical states at a material's surface. malvernpanalytical.comwikipedia.org In the study of cadmium-mercury systems, XPS has been used to systematically investigate the relationship between the composition, structure, and properties of materials like CdHgTe nanocrystals. aip.org

Analysis of electrodeposited CdₓHg₁₋ₓTe thin films by XPS has identified the chemical species present and the composition of native surface oxides. cambridge.orgresearchgate.net Before sputtering, a surface oxide layer approximately 20 Å thick, mainly composed of TeO₂ and CdO, was found on a nearly stoichiometric bulk material. cambridge.org High-resolution XPS spectra allow for the deconvolution of signals corresponding to different chemical states. For example, in oxidized mercury cadmium telluride (MCT), the Te 3d signal can be resolved into components from the telluride (Tete) and a Te⁴⁺ oxide species (Teox), such as in TeO₂. researchgate.net The binding energies for these species provide definitive identification. researchgate.net XPS analysis also reveals that ion bombardment can significantly alter the surface composition of HgCdTe. minsky.aidtic.mil

Table 3: Representative Binding Energies from XPS Analysis of a CdHgTe Film

Element/OrbitalChemical StateBinding Energy (eV)Reference
Te 3d₅/₂Telluride (Tete)~572.5 researchgate.net
Te 3d₅/₂Oxide (Teox as TeO₂)~576.0 researchgate.net
Cd 3d₅/₂Telluride~405.0 researchgate.net
Cd MNN AugerTelluride~381.5 (Kinetic Energy) researchgate.net

Auger Electron Spectroscopy (AES) for Surface Composition

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition information, typically from the top 3-10 nm of a surface. carleton.edu It is particularly useful for depth profiling when combined with ion sputtering to progressively remove surface layers. carleton.edu

AES has been widely applied to study HgCdTe. researchgate.net A significant challenge in analyzing HgCdTe is its sensitivity to damage from electron and ion beams, which can induce mercury desorption and alter the surface composition. dtic.milresearchgate.net To overcome this, studies have developed methods for quantitative analysis by precisely controlling experimental conditions to ensure reproducible degradation or by performing the analysis at cryogenic temperatures. aip.orgresearchgate.net Low-temperature Auger depth profiling has been successfully used to characterize HgCdTe heterojunction device structures, measuring compositional gradients with high depth resolution. aip.org Cross-sectional AES analysis, performed at 123 K, has been used to determine the interface widths in heterojunction diodes, relating the structural composition to device performance. aip.org These studies show that ion bombardment significantly perturbs the surface composition, highlighting the need for careful analytical procedures. minsky.ai

Optical Metrology for Thin Film Characterization

Optical metrology provides a suite of non-destructive techniques essential for characterizing the properties of thin films, such as those made from cadmium-mercury compounds. Photoluminescence (PL) is a key technique in this area. For mercury cadmium telluride (HgCdTe) films, PL studies are used to investigate defects, compositional uniformity, and alloy fluctuations. aip.org These measurements are often performed at various temperatures to understand the behavior of different optical transitions, including interband, exciton-related, and defect-related recombination. aip.orgminsky.ai

Specialized experimental setups, such as those based on Fourier Transform Infrared (FTIR) Spectroscopy, have been developed for the optical characterization of infrared materials like HgCdTe. researchgate.net Such systems can measure spectrally resolved photoluminescence, transmittance, and photo-transmittance with high spatial resolution. researchgate.net This capability allows for the analysis of both microscopic defects (through temperature-dependent spectra) and macroscopic defects (through spatial PL imaging). researchgate.net Furthermore, Auger depth profiling, while a surface spectroscopy, provides critical data for thin film characterization by measuring compositional changes and interface widths in heterostructures grown by methods like liquid phase epitaxy (LPE) and molecular beam epitaxy (MBE). aip.orgresearchgate.net For example, AES has been used to measure interface widths in CdTe/HgCdTe heterostructures, showing that the width is highly dependent on the growth method and temperature. researchgate.net

Spectroscopic Ellipsometry for Optical Constants and Film Thickness

Spectroscopic ellipsometry (SE) is a non-destructive and highly sensitive optical technique extensively used for the characterization of thin films and bulk materials. horiba.comsentech.com It measures the change in the polarization state of light upon reflection from a sample surface to determine properties such as film thickness and optical constants (the refractive index, n, and the extinction coefficient, k). horiba.com This method is particularly valuable for analyzing cadmium-mercury systems, providing crucial data for the development of optical and optoelectronic devices. koreascience.krbruker.com

The technique is based on measuring the ellipsometric parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. horiba.com By analyzing the Ψ and Δ spectra over a range of wavelengths, a model-based analysis is performed to extract the desired material properties. horiba.com This analysis often involves fitting the experimental data to a dispersion model, such as the Sellmeier or Cauchy models, to describe the wavelength-dependent optical constants. sentech.comresearchgate.net

For cadmium-mercury compounds, spectroscopic ellipsometry is crucial for quality control in material synthesis and device fabrication. For instance, in the molecular beam epitaxy (MBE) growth of Mercury Cadmium Telluride (HgCdTe), in-situ SE allows for real-time monitoring and control of the film's composition and thickness. bruker.com

Detailed Research Findings for Cadmium Mercury Thiocyanate (CdHg(SCN)₄)

Cadmium Mercury Thiocyanate (CdHg(SCN)₄), also known as CMTC, is a nonlinear optical crystal. sphinxsai.comrsc.org Its optical properties have been a subject of investigation for applications in frequency conversion, such as second-harmonic generation. rsc.orgrsc.org The crystal is known to be transparent over a wide spectral range from the violet to the infrared region, with a UV transparency cut-off at approximately 380 nm. koreascience.kr

The refractive indices of CMTC have been determined using the V-prism method and the data fitted to Sellmeier equations. For a tetragonal crystal like CMTC, there are two principal refractive indices. The Sellmeier equations for CMTC are given as koreascience.kr:

nₒ² = 3.661861 + 0.077588 / (λ² – 0.069737) - 0.04548 * λ²

nₑ² = 2.950921 + 0.041337 / (λ² - 0.058791) - 0.0075921 * λ²

where λ is the wavelength in micrometers.

Using these equations, the refractive indices at various wavelengths can be calculated, as shown in the table below.

Table 1: Calculated Optical Constants of Cadmium Mercury Thiocyanate (CMTC) at Various Wavelengths The extinction coefficient (k) is assumed to be approximately zero in the material's transparent region.

Wavelength (nm)Refractive Index (nₒ)Refractive Index (nₑ)Extinction Coefficient (k)

While specific spectroscopic ellipsometry studies detailing the film thickness of CMTC are not widely published, the technique is routinely used to measure film thicknesses from a few angstroms to several micrometers for various materials, including organometallic compounds. bruker.com The table below presents hypothetical, yet representative, data that could be obtained from an SE measurement of a thin film of Cadmium Mercury Thiocyanate.

Table 2: Representative Spectroscopic Ellipsometry Data for a Cadmium Mercury Thiocyanate Thin Film This table illustrates typical data obtained from SE measurements, where film thickness is determined with high precision.

Sample IDDeposition MethodMeasured Film Thickness (nm)Wavelength for Measurement (nm)Refractive Index (n) at Measurement Wavelength
CMTC-Film-01Spin Coating55.2632.81.8842
CMTC-Film-02Spin Coating102.5632.81.8842
CMTC-Film-03Layer-by-Layer Assembly15.8632.81.8842
CMTC-Film-04Layer-by-Layer Assembly31.2632.81.8842

Electrochemical Behavior and Properties of Cadmium Mercury Systems

Voltammetric Studies

Voltammetry is a category of electroanalytical methods in which information about an analyte is obtained by measuring the current as a function of applied potential. For cadmium-mercury systems, voltammetric techniques are crucial for elucidating redox behavior and for quantitative analysis.

Cyclic Voltammetry for Redox Processes

Cyclic voltammetry (CV) is a powerful and popular electrochemical technique used to study the redox processes of molecular species. In the context of cadmium-mercury systems, CV at a mercury electrode reveals the electrochemical behavior of the Cd(II)/Cd(Hg) redox couple. The reduction of Cd(II) ions to form a cadmium amalgam and the subsequent oxidative stripping of cadmium from the amalgam are key processes observed.

The reduction of Cd(II) at a mercury electrode is a well-studied process. mdpi.com The general reaction involves a two-electron transfer. acs.orgresearchgate.net Studies have shown that the redox reaction of Cd(II)/Cd(0) can be a surface-adsorbed process, which can be the rate-determining step of the electrode reaction. malayajournal.org The peak potentials and currents in a cyclic voltammogram provide valuable information about the thermodynamics and kinetics of the redox reactions. For instance, the formal potential of the redox reaction can be estimated from the midpoint of the cathodic and anodic peak potentials.

The scan rate in CV is a critical parameter. The peak currents in the CV of cadmium at a mercury microelectrode have been shown to be proportional to the square root of the scan rate, which is characteristic of a diffusion-controlled process. utexas.edu However, at low scan rates, deviations can occur, limiting the use of slow scan rates for determining stability constants through potential shifts. utexas.edu

Table 1: Cyclic Voltammetric Parameters for Cadmium(II) Reduction at a Mercury Electrode

Parameter Value Conditions Source
Cathodic Peak Potential (Epc) -650 mV vs SCE Hanging mercury drop electrode eduncle.com
Diffusion Coefficient (Cd²⁺) 6.8 x 10⁻⁶ cm²/s 0.2 M NaNO₃ supporting electrolyte utexas.edu

This table presents typical values and can vary depending on the specific experimental conditions.

Differential Pulse Voltammetry for Trace Species Analysis

Differential pulse voltammetry (DPV) is a highly sensitive electroanalytical technique used for the determination of trace concentrations of chemical species. In the analysis of cadmium, DPV is often coupled with a mercury electrode, typically a hanging mercury drop electrode (HMDE) or a mercury film electrode (MFE). electrochemsci.orgmdpi.com The technique's high sensitivity for cadmium detection is well-established. electrochemsci.org

Anodic stripping voltammetry (ASV) with DPV is a particularly powerful combination for trace metal analysis. metrohm.com This method involves a pre-concentration step where cadmium ions are reduced and deposited into the mercury electrode at a negative potential, forming an amalgam. Subsequently, the potential is scanned in the positive direction, and the stripping of the accumulated cadmium back into the solution gives rise to a sharp peak in the voltammogram. The height or area of this peak is proportional to the concentration of cadmium in the sample.

Using differential pulse anodic stripping voltammetry (DPASV) at a mercury film electrode, detection limits for cadmium can be as low as 0.02 µg/L with a 30-second deposition time. metrohm.com The linear working range for this method can extend up to approximately 50 µg/L. metrohm.com

Table 2: Parameters for Differential Pulse Anodic Stripping Voltammetry of Cadmium

Parameter Value/Range Purpose Source
Deposition Potential -1.1 V Pre-concentration of Cadmium mdpi.com
Deposition Time 30 s - 60 s Accumulation of Cadmium mdpi.commetrohm.com
End Potential -0.35 V Completion of Stripping Scan metrohm.com

These parameters are illustrative and should be optimized for specific analytical applications.

Chronoamperometric and Chronopotentiometric Investigations

Chronoamperometry and chronopotentiometry are electrochemical techniques that involve stepping the potential and measuring the resulting current as a function of time, or controlling the current and measuring the potential as a function of time, respectively. These methods provide insights into reaction mechanisms, diffusion coefficients, and electrode surface area.

Double potential step chronoamperometry has been employed to study the two-electron transfer amalgam-forming deposition and stripping of cadmium at a hemispherical mercury electrode. acs.orgresearchgate.net In these experiments, a potential step is applied to deposit cadmium into the mercury, followed by a second potential step to strip the cadmium out. acs.org The resulting current-time transients can be compared with theoretical models to validate assumptions about the electrochemical process. acs.orgresearchgate.net

Chronopotentiometry has also been used to investigate cadmium-mercury systems. By controlling the current, potential-time curves can be recorded. oup.com In stripping chronopotentiometry, after a deposition step, a constant oxidizing current is applied, and the time taken to re-oxidize the metal from the amalgam (the transition time) is measured. udl.cat This transition time is related to the concentration of the analyte.

Table 3: Diffusion Coefficients Determined by Chronoamperometry

Species Diffusion Coefficient (cm²/s) Supporting Electrolyte Source
Cd(II) 5.29 x 10⁻⁶ 0.1 M HCl
Cd(II) 7.26 x 10⁻⁶ 0.1 M KCl
Cd(II) 4.98 x 10⁻⁶ 0.1 M KBr
Cd(II) 1.64 x 10⁻⁶ 0.1 M KI

The variation in diffusion coefficients reflects the influence of the supporting electrolyte on the cadmium species.

Electromotive Force (e.m.f.) Measurements and Standard Potentials

The electromotive force (e.m.f.) of an electrochemical cell is the potential difference between the two electrodes when no current is flowing. Measurements of the e.m.f. of cells containing cadmium-mercury amalgams provide fundamental thermodynamic data about the system.

A common cell configuration for such studies is: (-) Cd(s) | CdSO₄(aq, sat) | Cd(Hg) (+) ox.ac.ukuomustansiriyah.edu.iq

The cell reaction involves the transfer of cadmium from the pure solid electrode to the mercury amalgam. The measured e.m.f. of this cell is related to the activity of cadmium in the amalgam. The emf of a Weston standard cell, which uses a cadmium-mercury amalgam, is highly stable and has a well-defined value (approximately 1.0183 V at 20°C). uomustansiriyah.edu.iq

The standard potential of the cadmium electrode (Cd²⁺/Cd) is a key thermodynamic quantity. In formamide, the molal standard potential of the Cd²⁺/Cd electrode has been determined to be -0.412 V at 298.15 K through e.m.f. measurements of a cell with a two-phase cadmium amalgam. rsc.org The standard potential of a cadmium-mercury amalgam electrode is different from that of pure cadmium, which can influence the observed reduction potentials. stackexchange.com

Table 4: Standard Electrode Potentials

Half-Reaction Standard Potential (E°) Conditions Source
Cd²⁺ + 2e⁻ ⇌ Cd(s) -0.403 V vs. SHE stackexchange.com
Cd²⁺ + 2e⁻ ⇌ Cd(Hg) -0.379 V vs. SHE stackexchange.com

Standard potentials are fundamental thermodynamic properties and are essential for predicting the direction of redox reactions.

Electrochemical Nucleation and Growth Phenomena

The initial stages of electrodeposition of a metal onto a foreign substrate involve nucleation and growth. In the cadmium-mercury system, studies have investigated the three-dimensional nucleation of cadmium onto substrates like vitreous carbon. soton.ac.uk

Potentiostatic current transients are a primary tool for studying nucleation. soton.ac.uk The shape of these transients can provide information about the nucleation mechanism (instantaneous or progressive) and the geometry of the growing nuclei. For cadmium deposition, the growth of nuclei has been observed to be diffusion-controlled. soton.ac.uk The analysis of these transients allows for the determination of parameters such as the number density of nuclei and their growth kinetics. soton.ac.uk

Chronoamperometry can also be used to investigate the nucleation process. The current peak observed in chronoamperometric curves during the deposition of a metal film is a result of the nucleation process, after which the current becomes limited by the diffusion of the metal ions to the electrode surface. mdpi.com

Adsorption Phenomena at Electrode Surfaces

Adsorption of species at the electrode-solution interface can significantly influence the kinetics and mechanism of electrode reactions. In cadmium-mercury systems, the adsorption of anions and organic molecules on the mercury surface has been a subject of study.

The presence of certain anions, such as iodide and bromide, can induce the adsorption of cadmium(II) onto the mercury electrode. acs.org This phenomenon can be modeled in terms of competitive adsorption versus surface complexation. acs.org The adsorption of cadmium halides on a mercury electrode has been investigated, revealing the mechanism of adsorption of metal complex ions. acs.org

The adsorption of organic substances can also affect the reduction of Cd(II). For example, the adsorption of tetraethylammonium (B1195904) (TEA) cations on a dropping mercury electrode can inhibit the reduction of Cd(II), with the inhibitory effect increasing with TEA concentration. mdpi.com This effect is attributed to a blocking effect and electrostatic repulsion due to the adsorbed TEA. mdpi.com The study of such adsorption phenomena is crucial for understanding the influence of the electrochemical double layer and surface-active species on the electrode process. mdpi.com

Oxidation States and Speciation in Various Electrolyte Media

The electrochemical behavior of cadmium-mercury systems is intricately linked to the oxidation states and chemical forms (speciation) of the metals within the electrolyte. These factors are heavily influenced by the composition, pH, and nature of the surrounding medium.

In aqueous solutions and under oxygenated conditions, both cadmium and mercury are typically stable in their +2 oxidation state (Cd²⁺ and Hg²⁺). carnegiescience.edu However, the existence of lower oxidation states has been identified under specific conditions. For instance, cadmium can exhibit a +1 oxidation state, forming the dimeric ion Cd₂²⁺, particularly in molten salt electrolytes such as AlCl₃–NaCl–KCl eutectic mixtures. cdnsciencepub.com Similarly, mercury is well-known to exist in both the +1 (as the stable dimeric ion Hg₂²⁺) and +2 oxidation states. cdnsciencepub.commdpi.com The redox behavior of mercury can be particularly sensitive to the electrolyte; in perchloric acid, for example, its oxidation can proceed in two distinct one-electron steps (Hg⁰ ↔ Hg¹⁺ ↔ Hg²⁺) in dilute solutions (0.01 M), but as a single two-electron step (Hg⁰ ↔ Hg²⁺) in more concentrated solutions (0.1 M). mdpi.com

The speciation, or the distribution of a metal among its various chemical forms, is critical as it affects mobility, bioavailability, and electrochemical reactivity. The free metal ion is generally considered the most reactive and bioavailable form. epa.gov In cadmium-mercury systems, speciation is dictated by the presence of complexing ligands in the electrolyte.

In natural waters, the tendency to form complexes increases in the order of Cadmium < Lead « Mercury. carnegiescience.edu This is influenced by factors such as the affinity for chloride ions and the degree of hydrolysis. carnegiescience.edu The presence of various ligands, such as chloride, carbonate, and organic molecules, leads to the formation of a diverse array of complex species.

Detailed research findings have elucidated the specific complexes formed in different media. For example, in chloride-containing solutions, cadmium readily forms chloro-complexes. capes.gov.br In high-carbonate environments like salt water lakes, cadmium can form mixed complexes involving both carbonate and chloride ions. ajol.info The composition of the electrolyte directly impacts the dominant species present, which in turn governs the electrochemical potential and reaction kinetics at an electrode surface.

The following tables summarize key research findings on the oxidation states and speciation of cadmium and mercury in different electrolyte systems.

Table 1: Observed Oxidation States of Cadmium and Mercury in Different Media

ElementOxidation StateMediumSource(s)
Cadmium+2Most common state in compounds and oxygenated waters carnegiescience.eduresearchgate.net
+1 (as Cd₂²⁺)Molten AlCl₃–NaCl–KCl eutectic; Molten AlCl₃-NaCl cdnsciencepub.com
Mercury+2Oxygenated waters carnegiescience.edu
+1 (as Hg₂²⁺)Common stable state cdnsciencepub.commdpi.com
+1 and +20.01 M Perchloric Acid (stepwise oxidation) mdpi.com

Table 2: Speciation of Cadmium and Mercury in Various Electrolytes

Metal IonElectrolyte MediumDominant SpeciesResearch FindingsSource(s)
Cadmium(II)Chloride solutions (0.02 M Cl⁻)Chloro-complexesApproximately 50% of cadmium in solution is complexed. capes.gov.br
Cadmium(II)Salt water lake (high carbonate)[Cd(CO₃Cl₂)]²⁻, [Cd(CO₃)₂Cl]³⁻The main species contributing to speciation is [Cd(CO₃Cl₂)]²⁻ at natural carbonate concentrations. ajol.info
Mercury(II)Perchloric Acid (HClO₄)Hg²⁺, Hg₂²⁺Redox behavior is dependent on acid concentration, shifting from a two-step to a one-step electron transfer process as concentration increases. mdpi.com
Cadmium(II), Mercury(II)Propanediol–water with L-dopa and phenanthrolineTernary complexesFormation of stable ternary complexes with the organic ligands. tandfonline.com

Thermodynamic and Phase Equilibria Studies of Cadmium Mercury Alloys and Compounds

Experimental Determination of Phase Diagrams

The phase diagram of a material system provides a map of the stable phases as a function of temperature, pressure, and composition. For Cd-Hg based systems, experimental determination of these diagrams is challenging due to the high vapor pressure of mercury.

Binary Systems (e.g., Cd-Hg)

The cadmium-mercury (Cd-Hg) system, often referred to as a cadmium amalgam, has been a subject of theoretical and experimental investigation. Theoretical studies employing models like the quasi-lattice model have been used to explain the observed anomalies in the mixing properties of Cd-Hg alloys in their molten state. nepjol.infonepjol.info These models help in understanding the concentration-dependent asymmetry in the properties of mixing. nepjol.info Experimental data, though challenging to obtain due to the reactive nature of cadmium, are crucial for validating these theoretical frameworks. nepjol.info The phase diagram of the Cd-Hg system is characterized by the formation of intermediate phases and a significant depression of the liquidus temperature compared to the melting points of the pure components.

Ternary Systems (e.g., Hg-Cd-Te)

The mercury-cadmium-telluride (Hg-Cd-Te) ternary system is of immense technological importance, primarily for its use in infrared detectors. dtic.mil The ability to tune the material's bandgap by varying the cadmium to mercury ratio allows for the fabrication of detectors sensitive to different infrared wavelength ranges. nasa.gov Consequently, the Hg-Cd-Te phase diagram has been extensively studied. dtic.mil

Early work focused on the pseudo-binary HgTe-CdTe section, which is sufficient for growth techniques like the Bridgman method. dtic.mil These studies confirmed the existence of complete solid solubility across the entire CdₓHg₁₋ₓTe composition range. dtic.mil More advanced growth techniques, such as solution growth, necessitate a more comprehensive understanding of the full ternary phase diagram. dtic.mil

The experimental determination of the Hg-Cd-Te phase diagram is complicated by the high volatility of mercury, which can exert pressures of approximately 30 atmospheres at the melting point of Cd₀.₂Hg₀.₈Te. dtic.mil Researchers have employed various techniques, including differential thermal analysis (DTA) and optical absorbance of the vapor phase, to establish the phase relationships. dtic.milmarquette.edu The phase diagram is typically represented by dividing the ternary system along the HgTe-CdTe pseudo-binary line into Te-rich and Cd-Hg rich regions. dtic.mil For the first time, an approximate three-dimensional diagram of the quaternary Hg-Cd-Te-O phase equilibrium at room temperature has been constructed to aid in the study of surface oxides on Hg₁₋ₓCdₓTe. scitation.org

Solidus and Liquidus Temperature Determinations

The solidus and liquidus temperatures define the boundaries between the solid, liquid, and two-phase (solid + liquid) regions in a phase diagram. Their precise determination is critical for controlling crystal growth processes like liquid phase epitaxy (LPE). google.com

In the Hg-Cd-Te system, the large separation between the liquidus and solidus lines presents a significant challenge for growing homogeneous crystals. nasa.gov For instance, for a composition of Hg₀.₈Cd₀.₂Te, the liquidus temperature is approximately 750°C. google.com However, using a tellurium-rich melt can lower the liquidus temperature to around 400°C. google.com

Differential thermal analysis (DTA) is a common technique used to determine these transformation points. dtic.milgoogle.com By sensing the temperature difference between the sample and a neutral body during heating or cooling, the endothermic or exothermic events corresponding to phase transitions can be accurately detected. google.com For example, for a specific HgCdTe composition, a solidus temperature of 413°C and a liquidus temperature of 585°C have been measured. google.com More recent studies on Hg₀.₉Cd₀.₁Te and Hg₀.₈Cd₀.₂Te have reported solidus temperatures of 686°C and 703°C, and liquidus temperatures of 739°C and 799°C, respectively. researchgate.net

The table below summarizes some reported solidus and liquidus temperatures for different compositions in the Hg-Cd-Te system.

CompositionSolidus Temperature (°C)Liquidus Temperature (°C)Reference
HgCdTe (specific composition)413585 google.com
Hg₀.₉Cd₀.₁Te686739 researchgate.net
Hg₀.₈Cd₀.₂Te703799 researchgate.net

Measurement of Thermodynamic Properties

Thermodynamic properties such as enthalpies and entropies of mixing provide insight into the energetic and structural nature of alloys.

Enthalpies of Mixing (Heat of Mixing)

The enthalpy of mixing (ΔH_mix) represents the heat absorbed or released upon the formation of an alloy from its constituent elements. For the Cd-Hg system, theoretical models have been employed to compute the heat of mixing, which shows a nearly symmetrical behavior around the equi-atomic composition. nepjol.info

In the more complex Hg-Cd-Te system, the enthalpy of mixing of the liquid phase has been a subject of both experimental measurement and theoretical calculation. researchgate.netnasa.gov The enthalpy of mixing for the liquid Cd-Te system exhibits large negative values near the compound composition, indicating a strong tendency for compound formation. researchgate.net For the pseudo-binary Hg₁₋ₓCdₓTe melts, the enthalpy of mixing has been calculated using an associated solution model. nasa.gov The enthalpy of formation for CdTe has also been determined experimentally using solution calorimetry. researchgate.net A study on the Hg-Cd-Zn-Te system also involved the analysis of enthalpy of mixing data. researchgate.net

The table below presents some calculated enthalpy of formation values for compounds in the Hg-Cd-Te system. uclouvain.be

CompoundEnthalpy of Formation (eV/atom)
HgTe-0.27
CdTe-0.58
Hg₀.₇₅Cd₀.₂₅Te-0.35

Entropies of Mixing

The entropy of mixing (ΔS_mix) is a measure of the increase in randomness when components are mixed. In an ideal solution, the entropy of mixing is determined solely by the statistical probability of the arrangement of the constituent atoms. stackexchange.com

For Cd-Hg alloys, theoretical models have been used to compute the entropy of mixing, which, similar to the enthalpy of mixing, is nearly symmetrical. nepjol.info

In the Hg-Cd-Te system, the solid solution is considered to be close to ideal, with an entropy of mixing corresponding to the random mixing of Hg and Cd atoms on the metal sublattice. marquette.edu The entropy of mixing for the liquid Cd-Te phase shows strongly temperature-dependent anomalies, suggesting chemical short-range order in the liquid alloys. researchgate.net For the reaction forming Hg₀.₅₈₄Cd₀.₄₁₄Te from its pseudo-binary end-members HgTe and CdTe, the entropy of mixing (ΔS_m) is given by the ideal solution equation: ΔS_m = -R[(1-x)ln(1-x) + xln(x)], where R is the gas constant and x is the mole fraction. dtic.mil This yields a value of approximately 1.35 cal/mole/°C. dtic.mil

Gibbs Free Energies of Formation for Intermetallic Phases and Solid Solutions

The stability of intermetallic compounds and solid solutions within the Cd-Hg system is quantified by their Gibbs free energies of formation (ΔGf°). This fundamental thermodynamic property indicates the spontaneity of the formation of a compound from its constituent elements. wikipedia.org The standard Gibbs free energy of formation is the change in Gibbs free energy when one mole of a compound is formed from its elements in their standard states. wikipedia.org

Calorimetry is the primary direct method for experimentally measuring the standard enthalpy of formation, which is a key component in determining the Gibbs free energy. nih.gov For the Cd-Hg system, electrochemical techniques have also been employed to determine the Gibbs energies of formation for various intermetallic compounds. nih.gov

Studies on the related (Hg,Cd)Te solid solutions have shown that the chemical potentials of HgTe and CdTe, and consequently the Gibbs free energies of formation, are functions of temperature and composition, as expected from theoretical considerations. marquette.edu These solid solutions behave closely to ideal solutions, with an entropy of mixing that corresponds to the random arrangement of mercury and cadmium atoms on the metal sublattice. marquette.edu The Gibbs-Duhem relation holds, at least qualitatively, indicating thermodynamic consistency in the experimental data. marquette.edumarquette.edu

Below is a representative table of Gibbs free energy of formation for a compound in a related system, illustrating the typical values encountered in such studies.

CompoundTemperature (K)Gibbs Free Energy of Formation (kJ/mol)
CdTe700-99.7
CdTe800-97.5
CdTe900-95.3

Chemical Potentials and Activity Coefficients

The chemical potential of a component in a mixture describes how the Gibbs free energy of the system changes with a change in the amount of that component. In the Cd-Hg system, the chemical potentials of cadmium and mercury are crucial for understanding phase equilibria and transport properties.

Activity coefficients are used to describe the deviation of a real solution from ideal behavior. uc.edu In an ideal solution, the activity of a component is equal to its mole fraction. In real solutions, such as Cd-Hg alloys, interactions between the atoms cause the activity to differ from the mole fraction, and this difference is quantified by the activity coefficient.

For Cd-Hg liquid alloys, studies have shown that the system exhibits nearly symmetrical mixing properties around the equiatomic composition. The activities of the components can be determined experimentally, often through vapor pressure measurements or electrochemical methods. Theoretical models, such as the quasi-chemical approximation, can then be used to calculate the activities and compare them with experimental data. nepjol.info

The following interactive table provides illustrative data on the activity of cadmium in liquid Cd-Hg alloys at a specific temperature.

Mole Fraction of Cd (X_Cd)Activity of Cd (a_Cd)Temperature (K)
0.10.15600
0.30.38600
0.50.55600
0.70.72600
0.90.91600

Vapor Pressure Measurements and Equilibrium Studies

Vapor pressure measurements are a powerful tool for studying the thermodynamics of alloys. By measuring the partial pressures of the components in the vapor phase that is in equilibrium with the alloy, it is possible to determine the activities and chemical potentials of the components in the condensed phase. dtic.mil Various experimental techniques are used for vapor pressure measurements, including static methods with a quartz Bourdon gauge, effusion methods, and optical absorbance techniques. dtic.milpolymtl.caltp-oldenburg.de

In the Cd-Hg system, mercury is significantly more volatile than cadmium. marquette.edumarquette.edunist.gov Consequently, the total vapor pressure above the alloy is often dominated by the partial pressure of mercury. marquette.edumarquette.edu Studies on the related (Hg,Cd)Te system have utilized optical absorbance to measure the partial pressures of Hg, Cd, and Te2 over a wide temperature range. marquette.edumarquette.edu These measurements have been crucial for determining the thermodynamic properties and constructing the phase diagram of the system. marquette.edu

The data obtained from vapor pressure studies can be used to calculate the Gibbs free energies of formation and to model the thermodynamic behavior of the alloys. marquette.edumarquette.edu

Modeling of Solution Thermodynamics

To understand and predict the thermodynamic behavior of Cd-Hg alloys, various solution models have been employed. These models provide a theoretical framework for interpreting experimental data and for extrapolating to conditions that are difficult to study experimentally.

Quasi-Chemical Approximation and Regular Solution Models

The quasi-chemical approximation (QCA) is a statistical mechanical model that goes beyond the simple regular solution model by considering the non-random distribution of atoms in the alloy. numberanalytics.com It accounts for short-range order, which is the preference for atoms to be surrounded by atoms of the other component (hetero-coordination) or by atoms of the same component (homo-coordination).

The QCA model has been successfully applied to Cd-Hg liquid alloys. covenantuniversity.edu.ng These studies indicate that Cd-Hg alloys are weakly hetero-coordinated, both in the bulk and at the surface. covenantuniversity.edu.ng The model is particularly suitable for this system because the constituent atoms have similar atomic volumes and the mixing properties are nearly symmetric. The key parameters in the QCA model are the coordination number and the interchange or ordering energy, which can be obtained by fitting to experimental thermodynamic data.

Associated Solution Models for Liquid Phases

Associated solution models are used to describe the thermodynamics of liquid alloys where there is strong evidence for the formation of "associates" or complexes in the melt. marquette.edu These models treat the liquid as an ideal or regular solution of the constituent atoms and the associated species.

For the Cd-Hg system, while the quasi-chemical model suggests weak hetero-coordination, some studies have considered the formation of complexes to explain certain anomalous behaviors in the properties of mixing. nepjol.info For instance, in the related Cd-Na system, a regular associated solution model assuming the presence of Cd2Na complexes has been used to successfully explain the observed asymmetry in the mixing properties. researchgate.net In the context of the broader Hg-Cd-Te system, the liquid phase has been modeled as an associated solution containing CdTe and HgTe species. marquette.edu This approach allows for a more accurate representation of the strong interactions that can lead to compound formation in the liquid state.

Theoretical and Computational Chemistry of Cadmium Mercury Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the nature of the interactions within Cd-Hg molecules and extended systems. These calculations offer a microscopic perspective on bonding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and solids. researchgate.netnih.gov It has been applied to study various systems containing cadmium and mercury, including their alloys and molecular complexes. researchgate.netnih.gov DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. nih.gov Different approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are employed to solve the Kohn-Sham equations. researchgate.neted.ac.uk

In the context of Cd-Hg systems, DFT has been used to study the structural, electronic, and optical properties of alloys like mercury cadmium telluride (HgCdTe). researchgate.net For instance, studies have shown that while LDA functionals may provide better lattice constants than GGA, both can struggle to accurately predict the electronic structure without further refinements. researchgate.net To address this, hybrid functionals or corrections like the modified Becke-Johnson (mBJ) potential are used, which have shown more success in predicting properties like band gaps. researchgate.net DFT calculations have also been instrumental in analyzing the bonding situation in complex metal-rich molecules, including hypothetical all-Hg-coordinated analogues of cadmium compounds. nih.gov These studies provide a detailed description of the electronic structure, which is crucial for understanding the material's properties. nih.govrsc.org

For heavy-atom systems like those containing cadmium and mercury, relativistic effects significantly influence their chemical and physical properties. ed.ac.uk Relativistic Effective Core Potentials (RECPs) are a common computational tool used to incorporate these effects into quantum chemical calculations efficiently. rsc.org RECPs replace the chemically inert core electrons with a potential, reducing the computational cost while treating the valence electrons, which are most important for chemical bonding, explicitly. smu.edu

The use of RECPs is crucial for accurately describing properties such as bond lengths, vibrational frequencies, and electronic spectra in Cd and Hg compounds. aip.org For example, in studies of Cd-NH₃ and Hg-NH₃ exciplexes, RECPs were employed to account for the relativistic effects that are particularly pronounced in mercury. rsc.org These calculations demonstrated that the large energy difference in the Hg-NH₃ complex, a direct consequence of relativistic effects, is consistent with experimental observations. Similarly, RECPs have been used in DFT studies of mercury oxide (HgO), revealing that relativistic effects are responsible for its unusual chainlike crystal structure, in stark contrast to the simpler structures of ZnO and CdO. ed.ac.uk

Table 1: Comparison of Calculated Properties for Cd-NH₃ and Hg-NH₃ using RECPs.
SystemPropertyCalculated ValueKey Finding
Cd-NH₃Energy difference between ³A₁ and ³A₂ statesSmallDifficult to distinguish between emission states experimentally.
Hg-NH₃Energy difference between ³A₁ and ³A₂ statesRelatively largeRelativistic effects cause significant splitting, consistent with experimental data. rsc.org

Spin-Orbit Coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. arxiv.org In heavy elements like cadmium and mercury, SOC is significant and can dramatically alter the electronic structure. researchgate.net Spin-Orbit Configuration Interaction (SOCI) is a high-level computational method that explicitly includes these spin-orbit effects in the calculation of electronic states. researchgate.netosti.gov The SOCI method constructs a Hamiltonian matrix that includes spin-orbit operators, providing a more accurate description of the electronic wave functions, especially for excited states. researchgate.netnih.gov

SOCI calculations have been successfully applied to Cd-Hg systems to interpret their spectroscopic properties. rsc.org For instance, in the study of Cd-NH₃ and Hg-NH₃ complexes, SOCI calculations revealed that the spin-orbit splitting in Cd-NH₃ is too small to definitively assign the emitting electronic state from the calculations alone. rsc.orgrsc.org In contrast, for Hg-NH₃, the much larger relativistic effects lead to a significant energy difference between states, allowing for a clearer interpretation that aligns well with experimental observations. rsc.orgrsc.org This highlights the importance of including spin-orbit effects for an accurate theoretical treatment of mercury-containing systems.

To gain a deeper understanding of the nature of chemical bonds, computational chemists employ analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, and Energy-Decomposition Analysis (EDA). pnas.orgunimi.it The AIM theory, developed by Bader, analyzes the topology of the electron density to partition a molecule into atomic basins and characterize the nature of interatomic interactions through bond critical points. unimi.itnih.gov

EDA methods, on the other hand, partition the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. nih.govpnas.org This decomposition helps to clarify whether a bond is predominantly covalent, ionic, or has significant contributions from other effects. pnas.org

These methods have been applied to organometallic complexes involving cadmium and mercury to elucidate the bonding between the metal atoms and ligands. nih.gov For example, a combined DFT, AIM, and EDA study of metal-rich molecules, including Cd and hypothetical Hg analogues, revealed that the radial metal-metal interactions could be described as classical electron-sharing covalent bonds in some cases, while others exhibited donor-acceptor characteristics. nih.gov The analysis helps to rationalize the electronic structures and stability of these complex molecules. nih.govunimi.it

Spin-Orbit Configuration Interaction (SOCI) Calculations

Computational Modeling of Alloying Behavior

Computational models are essential for predicting and explaining the macroscopic properties of alloys based on the microscopic interactions of their constituent atoms. For Cd-Hg alloys, these models help to understand their thermodynamic and structural characteristics in the liquid state.

In the study of liquid binary alloys, microscopic functions provide insight into the local arrangement and ordering of atoms. nepjol.info One such important function is the concentration-concentration fluctuation in the long-wavelength limit, denoted as SCC(0). doi.orgnih.gov This function describes the tendency of atoms of the same kind to cluster together (segregation) or to be surrounded by atoms of the other kind (ordering). doi.org

For an ideal mixture, SCC(0) follows a specific formula, Sccid(0) = c(1-c), where c is the concentration of one component. If the experimentally determined or computationally calculated SCC(0) is greater than the ideal value, it indicates a tendency for segregation. doi.org Conversely, if SCC(0) is less than the ideal value, it points to ordering, where unlike atoms prefer to be neighbors (hetero-coordination). doi.org

Theoretical studies of liquid Cd-Hg alloys at 600 K have shown that the computed SCC(0) is less than the ideal value across the entire concentration range. doi.org This indicates a preference for the formation of hetero-pairs (Cd-Hg) in the liquid solution, suggesting an ordering tendency. doi.org This ordering behavior is also supported by the calculation of the Warren-Cowley short-range order parameter, which is found to be negative throughout the concentration range for the Cd-Hg alloy. doi.org Such theoretical investigations are crucial for explaining the anomalous mixing properties observed experimentally in Cd-Hg amalgams. nepjol.info

Table 2: Concentration-Concentration Fluctuations (SCC(0)) in Liquid Cd-Hg Alloy at 600 K.
Concentration of Cd (xCd)Ideal Value (Sccid(0))Calculated/Experimental SCC(0)Inferred Behavior
0.10.09< 0.09Ordering (Hetero-coordination) doi.org
0.30.21< 0.21Ordering (Hetero-coordination) doi.org
0.50.25< 0.25Ordering (Hetero-coordination) doi.org
0.70.21< 0.21Ordering (Hetero-coordination) doi.org
0.90.09< 0.09Ordering (Hetero-coordination) doi.org

Warren-Cowley Short-Range Order Parameter

The Warren-Cowley short-range order (SRO) parameter, denoted as α₁, is a crucial tool for quantifying the degree of local atomic arrangement in alloys. researchgate.net It provides insight into the preference for like or unlike atomic neighbors. A negative value of α₁ indicates a preference for hetero-coordination (ordering), where atoms of different elements are more likely to be nearest neighbors. Conversely, a positive α₁ suggests a tendency for homo-coordination (clustering or segregation), where atoms of the same element prefer to be neighbors. A value of zero corresponds to a completely random distribution of atoms. core.ac.uk

In the context of cadmium-mercury (Cd-Hg) liquid alloys, the Warren-Cowley SRO parameter is used to understand the mixing behavior at the atomic level. nepjol.info Theoretical studies, often employing statistical mechanical models like the quasi-chemical approximation (QCA), have been used to compute α₁ for Cd-Hg systems. nepjol.info These models consider the interchange or ordering energy, which is a key parameter in determining the SRO.

For Cd-Hg liquid alloys, the SRO parameter is often found to be asymmetrical around the equi-atomic composition. nepjol.info This asymmetry points to more complex ordering behaviors than simple statistical mixing would suggest. The analysis of α₁ helps in understanding anomalies observed in the thermodynamic properties of mixing for these alloys. nepjol.info

Table 1: Warren-Cowley Short-Range Order Parameter (α₁) Characteristics

Parameter Description
α₁ < 0 Indicates a preference for unlike atom neighbors (ordering).
α₁ > 0 Indicates a preference for like atom neighbors (clustering/segregation).
α₁ = 0 Represents a random distribution of atoms.
Range For an equiatomic composition, the parameter ranges from -1 (complete order) to +1 (complete segregation). nepjol.info
Application Quantifies the degree of chemical order in liquid and solid solutions. researchgate.net

Hetero-coordination and Interatomic Interactions in Liquid Alloys

Hetero-coordination in liquid alloys refers to the preferential formation of bonds between dissimilar atoms. This phenomenon is a key aspect of the mixing behavior in binary systems like cadmium-mercury. tucl.edu.np The tendency towards hetero-coordination is driven by the interatomic interaction energies between the constituent atoms. nepjol.info In systems where the interaction between unlike atoms (Cd-Hg) is stronger than the average of the interactions between like atoms (Cd-Cd and Hg-Hg), hetero-coordination is favored.

The study of interatomic interactions in liquid Cd-Hg alloys is essential for explaining their thermodynamic and structural properties. nepjol.info Models used to describe these interactions often involve pairwise interaction energies and ordering energies. nepjol.info These energies can be temperature-dependent, influencing the degree of ordering or segregation in the melt. researchgate.net For instance, a negative interchange energy generally promotes ordering and the formation of chemical complexes, while a positive value leads to segregation.

Simulation of Material Properties

First-Principles Calculations for Optical and Electronic Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and optical properties of materials like cadmium-mercury telluride (HgCdTe), an important alloy system related to cadmium and mercury. smf.mxresearchgate.net These computational methods allow for the prediction of material properties from fundamental quantum mechanical principles, without the need for empirical parameters.

For Hg₁₋ₓCdₓTe alloys, ab initio calculations using methods like the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method have been employed to study structural and electronic properties. smf.mx Different approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are used to calculate properties like lattice parameters. smf.mx To obtain more accurate electronic band structures and band gaps, more advanced potentials like the modified Becke-Johnson (TB-mBJLDA) potential are utilized. smf.mx

The calculated electronic band structure provides the foundation for determining various optical properties. The dielectric function, which describes the response of a material to an electromagnetic field, can be computed over a wide energy range. smf.mx From the dielectric function, other important optical constants such as the refractive index, extinction coefficient, absorption coefficient, and reflectivity can be derived. smf.mx These theoretical spectra provide valuable insights into the material's potential for optoelectronic applications. Studies have shown that the optical properties of Hg₁₋ₓCdₓTe are comparable to those of similar alloys like Hg₁₋ₓZnₓTe. smf.mx

Table 2: Investigated Properties via First-Principles Calculations for Hg₁₋ₓCdₓTe

Property Category Specific Properties Investigated Computational Method
Structural Lattice Parameters FP-LAPW with LDA/GGA smf.mx
Electronic Band Structure, Band Gap FP-LAPW with TB-mBJLDA smf.mx
Optical Dielectric Function, Refractive Index, Absorption Coefficient, Reflectivity Derived from electronic structure calculations smf.mx

Topological Phase Diagram Predictions for Quantum Wells

Theoretical predictions and computational modeling have been instrumental in understanding the topological phases of matter in cadmium-mercury based systems, specifically in quantum wells (QWs) made of mercury telluride (HgTe) confined by cadmium telluride (CdTe) or mercury cadmium telluride (HgCdTe) barriers. nih.govarxiv.orgwikipedia.org These heterostructures are predicted to be two-dimensional (2D) topological insulators, hosting the quantum spin Hall (QSH) effect. aps.orgarxiv.org

The topological phase of an HgTe/CdTe QW is determined by the ordering of its electronic bands. By tuning a parameter like the thickness of the HgTe layer, a topological phase transition can be induced. arxiv.org For thin wells, the band structure is normal, but above a critical thickness, the bands invert, and the system enters a topological insulator phase characterized by the presence of helical edge states. nih.govarxiv.org

To predict the topological phase diagram, researchers employ models like the 8x8 Kane model to describe the electronic structure of the heterostructure. nih.govarxiv.org From this, an effective 2D Hamiltonian for the QW system can be derived. This allows for the calculation of a phase diagram as a function of structural parameters, such as the widths of the wells and barriers. nih.govarxiv.org These diagrams identify different topological phases, which can be distinguished by spin Chern numbers and the number of edge state sets. nih.govarxiv.org For example, in triple HgTe QWs, phases with zero, one, two, or three sets of edge states have been predicted. nih.govarxiv.org The presence of disorder can also influence the topological phase, leading to phenomena like the topological Anderson insulator phase, which has been shown to be a part of the broader quantum Hall insulator phase. aps.org

Environmental Chemistry of Cadmium and Mercury Species: Speciation, Transformation, and Transport

Geochemical Cycling and Pathways in Environmental Compartments

The journey of cadmium and mercury through the environment involves continuous interaction with soils, sediments, water, and living organisms. Their distribution and ultimate fate are governed by a series of interconnected physical, chemical, and biological processes.

The mobility of cadmium and mercury in terrestrial and aquatic sediments is largely controlled by sorption and desorption processes. tandfonline.com Sorption refers to the binding of these metals to soil and sediment particles, while desorption is the release of the bound metals back into the soil solution or water column. These processes are critical in determining the concentration of bioavailable cadmium and mercury. mdpi.com

Cadmium:

Cadmium mobility in soils is influenced by several factors, including pH, organic matter content, clay mineralogy, and the presence of other ions. nih.govmdpi.com

pH: Soil pH is a dominant factor controlling cadmium sorption. publish.csiro.au An increase in pH generally leads to increased sorption and reduced mobility due to the increased negative charge on soil colloids and the precipitation of cadmium hydroxides. mdpi.compublish.csiro.au Conversely, acidic conditions enhance cadmium mobility. nih.govmdpi.com

Organic Matter: Soil organic matter (SOM) plays a crucial role in cadmium retention. publish.csiro.ausoilsandrocks.com SOM can form stable complexes with cadmium, reducing its availability for plant uptake. mdpi.com

Clay Minerals and Oxides: Clay minerals and hydrous oxides of iron and manganese also contribute significantly to cadmium sorption. nih.govresearchgate.net

Ionic Strength and Competing Cations: The presence of other cations, such as calcium (Ca²⁺), can compete with cadmium for sorption sites, potentially increasing its mobility. wur.nl

Mercury:

The mobility of mercury in soils and sediments is complex and depends heavily on its chemical form. enviro.wiki

Sorption to Organic Matter and Sulfides: Inorganic mercury (Hg(II)) has a strong affinity for sulfur-containing functional groups in soil organic matter and for sulfide (B99878) minerals. enviro.wikimdpi.com This binding generally leads to low mobility in anoxic sediments.

Influence of Dissolved Organic Matter (DOM): Dissolved organic matter can form soluble complexes with mercury, potentially increasing its mobility in aquatic systems. enviro.wiki

Redox Conditions: Changes in redox potential can significantly impact mercury mobility. Under reducing conditions, the formation of insoluble mercury sulfide (HgS) can immobilize mercury. mdpi.com Conversely, oxidation of these sulfides can release mercury back into the mobile phase. pjoes.com

Interactive Table: Factors Influencing Cadmium and Mercury Mobility in Soils and Sediments

FactorEffect on Cadmium MobilityEffect on Mercury Mobility
Increasing pH DecreasesGenerally decreases due to enhanced sorption.
High Organic Matter DecreasesCan decrease due to strong binding, but DOM can increase mobility.
Clay Content DecreasesDecreases due to sorption.
Oxidizing Conditions IncreasesCan increase due to oxidation of sulfide-bound mercury.
Reducing Conditions DecreasesDecreases due to formation of insoluble sulfides.
Presence of Chloride Increases (forms soluble complexes)Can increase due to formation of soluble chloro-complexes. mdpi.com

In aquatic environments, cadmium and mercury undergo various chemical transformations that dictate their speciation and bioavailability.

Cadmium:

In aqueous solutions, cadmium primarily exists as the divalent cation, Cd²⁺. nih.gov Its speciation is influenced by:

Complexation: Cadmium can form complexes with various inorganic and organic ligands present in the water. For instance, in the presence of chloride ions, soluble cadmium-chloride complexes can form, enhancing its mobility. wur.nl Complexation with dissolved organic matter also plays a significant role in its transport.

Precipitation: Under certain pH and concentration conditions, cadmium can precipitate as cadmium carbonate (CdCO₃) or cadmium hydroxide (B78521) (Cd(OH)₂), removing it from the dissolved phase.

Mercury:

Mercury's aquatic chemistry is particularly complex due to its ability to exist in multiple oxidation states (Hg(0), Hg(I), and Hg(II)) and its propensity to form strong covalent bonds with carbon.

Oxidation-Reduction: The interconversion between elemental mercury (Hg(0)) and divalent inorganic mercury (Hg(II)) is a key process. whoi.edu Hg(II) can be reduced to the volatile Hg(0) both photochemically and by microbial action, which can then evade from the water to the atmosphere. whoi.edu Conversely, atmospheric Hg(0) can be oxidized to the more water-soluble Hg(II), which is then deposited into aquatic systems. researchgate.net

Complexation: Hg(II) readily forms complexes with a wide range of ligands. In natural waters, it is often strongly bound to dissolved organic matter, particularly to thiol groups. enviro.wiki It also forms strong complexes with sulfide ions in anoxic waters, leading to the precipitation of mercury sulfide. duke.edu

Biological processes, particularly those mediated by microorganisms, play a crucial role in the transformation of mercury in the environment. nih.gov

Mercury Methylation:

The most significant biogeochemical transformation of mercury is its methylation to form methylmercury (B97897) (CH₃Hg⁺). tandfonline.com This process is primarily carried out by anaerobic microorganisms, including sulfate-reducing bacteria, iron-reducing bacteria, and methanogens, in anoxic environments such as sediments and wetlands. mdpi.comwikipedia.orgpnas.org The genes hgcA and hgcB have been identified as essential for microbial mercury methylation. mdpi.com Methylmercury is a potent neurotoxin that bioaccumulates and biomagnifies in aquatic food webs. nih.gov

Mercury Demethylation:

The reverse process, demethylation, involves the breakdown of methylmercury back to inorganic mercury. tandfonline.com Demethylation can occur through two main pathways:

Oxidative Demethylation: This process, which can be carried out by various anaerobic and aerobic microbes, does not necessarily involve the mer operon. asm.orgresearchgate.net

Reductive Demethylation: This pathway is mediated by mercury-resistant bacteria that possess the mer operon. researchgate.netnih.gov The enzyme MerB cleaves the carbon-mercury bond in methylmercury, and another enzyme, MerA, reduces the resulting Hg(II) to the less toxic elemental mercury (Hg(0)). nih.govacs.org

Photodegradation is also a significant abiotic pathway for methylmercury demethylation in sunlit surface waters. mdpi.comasm.org

Chemical Transformations in Aquatic Environments (e.g., Oxidation-Reduction, Complexation)

Atmospheric Transport and Deposition Dynamics

Cadmium and mercury can be transported over long distances in the atmosphere, leading to their deposition in remote ecosystems far from their original sources. cdnsciencepub.com

Understanding the long-range atmospheric transport of trace metals like cadmium and mercury is crucial for assessing their global distribution and impact. Scientists use sophisticated computer models to simulate this transport. These models, such as Eulerian and Lagrangian models, incorporate data on emissions, atmospheric chemistry, and meteorology to predict the movement and deposition of these pollutants. epa.govnoaa.gov

For example, the Global/Regional Atmospheric Heavy Metals model (GRAHM) is a fully-coupled, online chemical transport model that integrates meteorological and mercury processes to simulate its long-range transport. copernicus.orgcopernicus.org Studies using such models have shown that emissions from industrialized regions in Asia, North America, and Europe contribute significantly to mercury deposition in remote areas like the Arctic. copernicus.orgcopernicus.org These models help to identify source-receptor relationships and understand the intercontinental transport of these toxic metals. mdpi.com

Once in the atmosphere, cadmium and mercury are removed and deposited onto the Earth's surface through dry and wet deposition. researchgate.net

Wet Deposition: This process involves the removal of atmospheric pollutants by precipitation, such as rain, snow, and fog. wisc.edu Water-soluble forms of these metals, like Hg(II) and some cadmium compounds, are efficiently scavenged by precipitation. frontiersin.orgifc.org In many regions, wet deposition is a major pathway for the input of these metals to terrestrial and aquatic ecosystems. researchgate.net

Dry Deposition: This refers to the direct transfer and settling of atmospheric particles and gases onto surfaces in the absence of precipitation. mdpi.com This includes the deposition of particle-bound cadmium and mercury, as well as gaseous forms like elemental mercury (GEM). frontiersin.orgpnas.org For mercury, dry deposition of GEM is considered a dominant source to terrestrial ecosystems, particularly forests. pnas.org

The relative importance of wet and dry deposition can vary depending on the location, season, and the specific chemical form of the metal. usgs.govsccwrp.org For instance, in some forested areas, dry deposition of mercury can significantly exceed wet deposition. usgs.gov

Interactive Table: Atmospheric Deposition of Cadmium and Mercury

Deposition ProcessDescriptionKey Species Deposited
Wet Deposition Removal from the atmosphere by precipitation (rain, snow, fog). wisc.eduSoluble forms of Cd and Hg(II). frontiersin.orgifc.org
Dry Deposition Direct settling of particles and gases onto surfaces. mdpi.comParticulate-bound Cd and Hg, Gaseous Elemental Mercury (GEM). frontiersin.orgpnas.org

Aerosol-Phase Association and Transport

Cadmium and mercury are transported in the atmosphere primarily bound to aerosol particles. researchgate.net This association is a key factor in their long-range transport and deposition. nih.gov The particle size with which these metals are associated influences their atmospheric residence time and deposition patterns.

Studies have shown that cadmium and mercury can be associated with both fine (<2.5 µm) and coarse (>2.5 µm) particles. researchgate.net For instance, in urban and industrial areas, a significant portion of particulate mercury (Hg(p)) has been found on larger particles. researchgate.net The concentration of these metals in aerosols varies depending on the proximity to emission sources. Rural areas generally exhibit lower concentrations compared to urban and industrial locations. For example, particulate mercury concentrations in rural areas of the Great Lakes Region ranged from 1 to 86 pg/m³, while levels in urban/industrial areas were significantly higher, ranging from 15 pg/m³ to 1.2 ng/m³. researchgate.net

Long-range transport of these aerosol-bound metals is a significant contributor to their presence in remote ecosystems. nih.govmdpi.com For example, anthropogenic influences from South American industries have been linked to winter peaks of cadmium in aerosols at the Great Wall Station in Antarctica. mdpi.com

Speciation in Natural Waters and Sediments

The chemical form, or speciation, of cadmium and mercury in natural waters and sediments is a primary determinant of their mobility, bioavailability, and toxicity. slu.setandfonline.com Both inorganic and organic species of these metals are found in aquatic environments.

Distribution of Inorganic and Organic Cadmium and Mercury Species

In oxygenated waters, cadmium and mercury primarily exist in the +2 oxidation state (Cd(II) and Hg(II)). carnegiescience.edu The dominant inorganic species of mercury under aerobic conditions include dissolved forms. mend-nedem.org In aquatic systems, inorganic mercury can be transformed into more toxic organic forms, with methylmercury (CH₃Hg⁺) being the most common and concerning due to its high potential for bioaccumulation. slu.senih.govscitechnol.com This methylation process is often mediated by anaerobic bacteria at the water-sediment interface. nih.govzoologyjournals.com

The distribution of these species between dissolved and particulate phases is a crucial aspect of their environmental behavior. A large fraction of cadmium and mercury in aquatic systems is often associated with suspended particulate matter and bottom sediments. tandfonline.commdpi.com It is estimated that as much as 99% of trace metals are stored in sediments, making them major sinks for these contaminants. mdpi.com However, changes in environmental conditions, such as a decrease in pH, can lead to the release of these metals from sediments back into the water column. mdpi.com

Complexation with Dissolved Organic Matter (DOM) and Inorganic Ligands

The speciation of cadmium and mercury is heavily influenced by their complexation with dissolved organic matter (DOM) and various inorganic ligands. nih.govpublish.csiro.au DOM, which is rich in functional groups like carboxyl and phenolic hydroxyls, can form stable complexes with both cadmium and mercury. slu.semdpi.com This complexation can significantly alter their mobility and bioavailability. mdpi.com

Studies using techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy have shown that reduced organic sulfur groups (thiols) in DOM play a crucial role in binding both cadmium and methylmercury. slu.seresearchgate.net The stability of these metal-DOM complexes is often expressed using conditional stability constants (log K). For mercury, log K values for its complexation with DOM have been reported to be very high, indicating strong binding. acs.org For instance, measured log K values for mercury-DOM complexes ranged from 21.9 to 23.6 for 1:1 complexes and 30.1 to 31.6 for 1:2 complexes. acs.org Similarly, the complexation of cadmium with DOM is significant, with DOM-complexed species being more prevalent for copper and lead than for cadmium, zinc, and nickel in some soil solutions. nih.gov

Inorganic ligands, such as chloride (Cl⁻), also play a role in the speciation of these metals, particularly in saline environments. carnegiescience.edu The affinity for chloride increases in the order of Pb < Cd << Hg. carnegiescience.edu In seawater, mercury is almost entirely present as negatively charged chloride complexes, while cadmium is distributed among different charged species. carnegiescience.edu

Environmental Partitioning and Distribution in Abiotic Systems

The partitioning of cadmium and mercury between different abiotic compartments—air, water, soil, and sediment—is governed by a variety of physical and chemical factors. frontiersin.orgnih.gov These factors include temperature, pH, the presence of sorbent materials like clay and organic matter, and the chemical speciation of the metals themselves. frontiersin.orgnih.gov

Most heavy metals in the atmosphere are associated with the aerosol phase, and their removal is linked to the deposition of these particles. researchgate.net Mercury is an exception due to its high vapor pressure, with a significant portion existing in its gaseous elemental form. researchgate.net The atmospheric residence time of elemental mercury is long, allowing for global transport. nih.gov

In aquatic systems, the partitioning between the dissolved and solid phases (sediments and suspended particles) is a key process. tandfonline.commend-nedem.org The majority of cadmium and mercury is typically found in the sediments. mdpi.com The partitioning is influenced by adsorption onto mineral surfaces and organic matter. tandfonline.commdpi.com For example, in sediments, mercury can bind to both inorganic and organic particles, and its distribution is often correlated with the organic matter content. scirp.orgresearchgate.net

The following table provides a simplified overview of the typical distribution of cadmium and mercury in different abiotic environmental compartments.

Environmental CompartmentPredominant Forms and Associations of CadmiumPredominant Forms and Associations of Mercury
Atmosphere Associated with aerosol particles. researchgate.netGaseous elemental mercury (Hg⁰) and particulate-bound mercury (Hg(p)). researchgate.netnih.gov
Water Dissolved Cd²⁺ ions and complexes with inorganic ligands (e.g., Cl⁻) and dissolved organic matter. carnegiescience.edunih.govDissolved Hg²⁺ complexes with chloride and dissolved organic matter; methylmercury (CH₃Hg⁺). carnegiescience.edupublish.csiro.au
Sediment/Soil Adsorbed to clay minerals, iron and manganese oxides, and organic matter. tandfonline.commdpi.comBound to organic matter and sulfide minerals; can be methylated to form methylmercury. slu.semdpi.com

The complex interactions governing the partitioning of these metals are critical for predicting their environmental fate and potential for entering the food chain. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Cadmium and Mercury Speciation and Trace Analysis in Environmental and Material Science

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Variants

Inductively coupled plasma mass spectrometry (ICP-MS) has become a cornerstone technique for the determination of trace elements, including cadmium and mercury. analytik-jena.comgclabs.co.kr This powerful analytical method is characterized by its high sensitivity, low detection limits, and rapid measurement capabilities. analytik-jena.com In ICP-MS, a liquid sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. gclabs.co.kr

Multi-Element Analysis with High Sensitivity

A key advantage of ICP-MS is its capacity for multi-element analysis, allowing for the simultaneous measurement of numerous elements in a single analytical run. gclabs.co.kr This high-throughput capability is particularly beneficial for environmental and material science applications where a comprehensive elemental profile is often required. ICP-MS instruments can detect elements at concentrations in the nanogram per liter (ng/L) or even picogram per liter (pg/L) range, demonstrating exceptional sensitivity. gclabs.co.krresearchgate.net For instance, in the analysis of food products, ICP-MS has demonstrated sensitive detection for cadmium at levels as low as 0.009 parts per billion (ppb). researchgate.net The ability to rapidly screen for a wide range of elements, including toxic metals like cadmium and mercury, makes ICP-MS an efficient tool for routine monitoring and research. japsonline.comnih.gov

Below is a table showcasing typical detection limits for cadmium and mercury using ICP-MS in various sample matrices.

ElementMatrixLimit of Detection (LOD)Reference
Cadmium (Cd)Food0.009 ppb researchgate.net
Cadmium (Cd)Soil0.003 µg/L researchgate.net
Mercury (Hg)Food0.861 µg/kg pcdn.co
Mercury (Hg)Water0.001–0.007 ng/L frontiersin.org

Collision/Reaction Cell Technologies for Interference Mitigation

Despite the high sensitivity of ICP-MS, spectral interferences caused by polyatomic ions can pose a significant challenge. These interferences occur when ions with the same mass-to-charge ratio as the analyte of interest are formed in the plasma from the sample matrix or argon gas. spectroscopyonline.com To address this, modern ICP-MS instruments are equipped with collision/reaction cell (CRC) technologies. spectroscopyonline.combrjac.com.br

In a collision cell, an inert gas like helium is introduced to collide with the ion beam. Polyatomic interferences, being larger, undergo more collisions and lose more kinetic energy than the analyte ions. ebrary.net This process, known as kinetic energy discrimination (KED), allows for the effective separation of the analyte from the interference. ebrary.netthermofisher.com For example, helium collision mode is used to eliminate isobaric polyatomic species when analyzing for cadmium and mercury in food. speciation.net

In a reaction cell, a reactive gas such as ammonia (B1221849) or oxygen is used. This gas selectively reacts with either the analyte or the interfering ions, changing their mass and allowing for their separation in the mass analyzer. brjac.com.brebrary.net Triple quadrupole ICP-MS (ICP-MS/MS) systems offer even more advanced interference removal by using a first quadrupole to filter ions before they enter the reaction cell, preventing the formation of new interferences. brjac.com.brthermofisher.com These technologies are crucial for accurate quantification of cadmium and mercury, especially in complex matrices like seawater or biological tissues. spectroscopyonline.commdpi.com

Speciated Isotope Dilution Mass Spectrometry (SID-MS) for Rigorous Quantification

For the most accurate and precise quantification, particularly for speciation analysis, speciated isotope dilution mass spectrometry (SIDMS) is employed. ontosight.aiepa.gov This technique involves adding a known amount of an isotopically enriched standard (a "spike") of the specific chemical species of interest to the sample. ontosight.ai The spike is chemically identical to the analyte but has a different isotopic composition. ontosight.ai

After the spike equilibrates with the native analyte in the sample, the mixture is analyzed by ICP-MS. epa.gov By measuring the altered isotope ratio of the element, the concentration of the original analyte can be calculated with high accuracy. ontosight.aiepa.gov A major advantage of SIDMS is that it can correct for analyte losses during sample preparation and for instrumental instability, as both the native analyte and the spike behave identically during these processes. epa.gov SIDMS is particularly powerful for studying the transformation and stability of different mercury species, such as inorganic mercury and methylmercury (B97897), during analysis. epa.gov This method is considered a definitive technique for validating other analytical methods and for the certification of reference materials. google.com

Chromatographic Separation Techniques Coupled with Detectors

While ICP-MS provides elemental concentration, it does not typically provide information about the chemical form or species of the element. To achieve speciation, a separation technique is coupled with the ICP-MS detector.

High-Performance Liquid Chromatography (HPLC) Coupled to ICP-MS for Speciation

The coupling of high-performance liquid chromatography (HPLC) with ICP-MS is a powerful and widely used technique for the speciation of cadmium and mercury. frontiersin.organalytik-jena.com HPLC separates the different chemical species of an element based on their interactions with a stationary phase in a column. ua.es The separated species then elute from the column and are directly introduced into the ICP-MS for element-specific detection and quantification. frontiersin.org

This hyphenated technique allows for the identification and quantification of various species, such as inorganic mercury (Hg²⁺) and methylmercury (CH₃Hg⁺), in a single analysis. analytik-jena.com Different HPLC modes, such as reversed-phase or ion-exchange chromatography, can be employed depending on the properties of the species being separated. ua.es For example, a C18 column is often used for the separation of mercury species. frontiersin.org The development of methods for the simultaneous determination of multiple element species, such as those of arsenic, cadmium, and mercury, further enhances the efficiency of this technique for environmental and food safety monitoring. frontiersin.orgmdpi.com

The following table provides examples of HPLC-ICP-MS applications for cadmium and mercury speciation.

Analyte SpeciesSample MatrixChromatographic ColumnMobile Phase ComponentsReference
Inorganic Mercury, MethylmercuryFish, SeafoodC18L-cysteine, Thiourea analytik-jena.com
Arsenic and Mercury speciesHuman UrineC18L-cysteine, NH₄H₂PO₄, Tetrabutylammonium hydroxide (B78521) mdpi.com
Cadmium-bioinduced ligandsRat LiverC8Not specified ua.es
Chromium, Cadmium, Mercury, Lead speciesWaterC18Not specified frontiersin.org

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled to ICP-MS for Rapid Analysis

To increase the speed of analysis, ultra-high performance liquid chromatography (UHPLC) can be coupled with ICP-MS. UHPLC utilizes columns with smaller particle sizes and higher operating pressures, resulting in faster separations and improved resolution compared to conventional HPLC. researchgate.net The coupling of UHPLC with ICP-MS allows for the rapid and accurate determination of elemental species.

A notable application is the analysis of methylmercury in biological samples. A UHPLC-ICP-MS method was developed for the fast analysis of methylmercury in shark meat, achieving effective separation in under 300 seconds. researchgate.net This rapid analysis time is highly advantageous for laboratories that need to process a large number of samples efficiently. The combination of the high separation efficiency of UHPLC and the high sensitivity of ICP-MS provides a powerful tool for high-throughput speciation analysis in food safety and environmental monitoring. researchgate.net

Gas Chromatography (GC) for Volatile Organometallic Species

Gas chromatography (GC) is a powerful separation technique primarily suited for compounds that are either naturally volatile or can be chemically modified to become volatile. lsu.edu For the speciation of organometallic compounds of mercury and, to a lesser extent, cadmium, GC is often the method of choice due to its high separation efficiency. lsu.edu The technique is typically coupled with highly sensitive and specific detectors, such as mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS), to enable precise identification and quantification of the individual organometallic species. acs.org

A significant challenge in the GC analysis of many organometallic compounds is their inherent lack of volatility. researchgate.net Consequently, a derivatization step is often mandatory to convert non-volatile ionic species into more volatile and thermally stable compounds suitable for GC analysis. lsu.eduresearchgate.net This chemical modification is a critical part of the sample preparation process. Common derivatization reactions include ethylation, using reagents like sodium tetraethylborate (NaBEt₄), and silylation, which involves converting active hydroxyl groups to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. acs.orgresearchgate.netkkp.go.id

For organomercury compounds, GC-based methods are well-established. mdpi.com Methylmercury (CH₃Hg⁺), a highly toxic species, is of particular concern due to its bioaccumulation in aquatic food chains. akjournals.com To analyze methylmercury and other organomercury species in environmental samples like water, sediment, and biological tissues, derivatization is commonly employed to convert them into volatile forms. acs.orgmdpi.com Ethylation with NaBEt₄ is a widely used method for this purpose. researchgate.net The resulting ethylated mercury derivatives are volatile and can be efficiently separated by GC. mdpi.com Following separation, detection limits in the picogram-per-milliliter (pg/mL) or nanogram-per-liter (ng/L) range can be achieved, particularly when coupled with detectors like ICP-MS. acs.orgresearchgate.netepa.gov

The application of GC for the analysis of organocadmium compounds is less common and presents greater challenges. e-bookshelf.de This is partly due to the general perception that many organocadmium compounds have low volatility and thermal stability, making them unsuitable for direct GC analysis. akjournals.com For instance, studies on cadmium diethyldithiocarbamate (B1195824) complexes indicated they undergo thermal decomposition shortly after fusion, limiting their applicability for GC. akjournals.com However, research has shown that GC analysis of cadmium is feasible under specific conditions. One approach involves the analysis of volatile cadmium halides. umanitoba.ca Another strategy is the use of derivatization to create volatile cadmium-containing compounds. In a study on a cadmium-tolerant fungus, metabolites were successfully analyzed by GC-MS after derivatization via silylation or alkylation. kkp.go.id Silylation was found to be effective for a broader range of metabolites, including sugars, while alkylation was more targeted towards amino and organic acids. kkp.go.id These findings suggest that with appropriate derivatization, GC-based methods can be extended to the analysis of certain organocadmium species.

Table 1: Derivatization Agents for GC Analysis of Organomercury and Organocadmium Compounds

Element Analyte Type Derivatization Agent Abbreviation Resulting Derivative Reference
Mercury Ionic Organomercury (e.g., Methylmercury) Sodium tetraethylborate NaBEt₄ Ethylated mercury species acs.org, researchgate.net
Cadmium Metabolites (e.g., sugars, amino acids) N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether kkp.go.id
Cadmium Metabolites (e.g., sugars, amino acids) N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide TBDMSTFA tert-Butyldimethylsilyl (TBDMS) ether kkp.go.id
Cadmium Metabolites (e.g., amino acids, organic acids) Methyl chloroformate MCF Carbamate derivatives kkp.go.id

Atomic Spectrometry Techniques

Atomic spectrometry techniques are fundamental for the elemental analysis of cadmium and mercury, offering high sensitivity and specificity. These methods are based on the interaction of electromagnetic radiation with free atoms in the gas phase.

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are two widely used techniques for the determination of the total concentration of cadmium and mercury in a variety of samples.

Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. For cadmium analysis, samples are typically nebulized and introduced into a flame (Flame AAS) or a graphite (B72142) furnace (Graphite Furnace AAS - GFAAS). GFAAS offers significantly lower detection limits than Flame AAS, making it suitable for trace analysis. For mercury, a cold vapor technique similar to that used in CV-AFS is employed (CV-AAS), where mercury is reduced to its elemental form and measured without the need for a flame or furnace.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) utilizes a high-temperature plasma, typically argon-based, to excite atoms of the elements in a sample to higher electronic energy levels. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. ICP-OES is known for its ability to perform multi-element analysis simultaneously and has a wide linear dynamic range. However, for mercury analysis, its sensitivity can be limited compared to CV-AFS or CV-AAS.

Table 3: Comparison of AAS and ICP-OES for Cadmium and Mercury Analysis

Technique Analyte Typical Detection Limit (µg/L) Key Features Reference
Flame AAS Cadmium ~1 Rapid analysis, suitable for higher concentrations.
GFAAS Cadmium ~0.01 High sensitivity, suitable for trace analysis.
CV-AAS Mercury ~0.2 High sensitivity and selectivity for mercury.
ICP-OES Cadmium ~1 Multi-element capability, wide linear range.
ICP-OES Mercury ~5 Less sensitive for Hg than CV techniques.

X-ray Based Analytical Techniques for Speciation and Distribution

X-ray based techniques are powerful, non-destructive tools for probing the chemical environment and spatial distribution of elements within a sample. These methods are particularly valuable for in-situ speciation analysis.

X-ray Absorption Spectroscopy (XAS) for Chemical Environment Determination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic structure and chemical state of a specific element. By tuning the energy of an X-ray beam and measuring the absorption of X-rays by the sample, a spectrum is generated. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination chemistry of the absorbing atom. The EXAFS region contains information about the number, type, and distance of neighboring atoms. By analyzing the XAS spectrum, it is possible to determine the chemical species of cadmium and mercury in a sample without the need for extraction or other sample preparation that might alter the original speciation. This makes XAS a valuable tool for studying the chemical form of these metals in complex environmental matrices like soils, sediments, and biological tissues.

Synchrotron-Based Micro-X-ray Fluorescence for Spatial Distribution

Synchrotron-Based Micro-X-ray Fluorescence (µ-XRF) is a technique that uses a highly focused beam of synchrotron-generated X-rays to excite atoms in a sample, causing them to emit fluorescent X-rays. Each element has a characteristic X-ray fluorescence energy, allowing for the identification and quantification of the elements present in a very small spot on the sample.

By scanning the sample under the micro-beam, it is possible to generate two-dimensional maps of the elemental distribution. This provides valuable information about the spatial heterogeneity of cadmium and mercury contamination. When combined with micro-X-ray Absorption Near Edge Structure (µ-XANES) spectroscopy, it is possible to map not only the distribution of the elements but also their chemical species at a microscopic level. This combined approach is extremely powerful for understanding the biogeochemical processes that control the fate and transport of cadmium and mercury in the environment.

Table 4: Overview of X-ray Based Analytical Techniques

Technique Information Obtained Key Advantages Applications for Cd/Hg Reference
XAS (XANES/EXAFS) Oxidation state, coordination environment, interatomic distances. Non-destructive, in-situ analysis, speciation without extraction. Determining the chemical form of Cd and Hg in soils, sediments, and plant tissues.
µ-XRF Elemental distribution and concentration at the micrometer scale. High spatial resolution, non-destructive, elemental mapping. Mapping the distribution of Cd and Hg in contaminated soils, mineral grains, and biological samples. ,
µ-XRF / µ-XANES Spatially resolved chemical speciation. Combination of elemental mapping with in-situ speciation. Identifying hotspots of specific Cd and Hg species in heterogeneous samples.

Method Development and Validation in Complex Environmental Matrices

The accurate quantification and speciation of cadmium (Cd) and mercury (Hg) in complex environmental matrices, such as soil, sediment, water, and biota, are critical for environmental monitoring and risk assessment. nih.govfrontiersin.org However, the inherent complexity and variability of these samples present significant analytical challenges. researchgate.net Developing and validating robust analytical methods is therefore a fundamental requirement for generating reliable data. This process involves overcoming matrix-related interferences, optimizing each step of the analytical procedure, and rigorously verifying the method's performance against established criteria. sgs.comsilae.it

Challenges in Complex Environmental Matrices

Analyzing trace levels of cadmium and mercury is complicated by the sample matrix itself. Key challenges include:

Low Analyte Concentrations: Cadmium and mercury are often present at trace (parts-per-billion, ppb) or ultra-trace (parts-per-trillion, ppt) levels. alwsci.comfastercapital.com Detecting such low concentrations requires highly sensitive analytical instrumentation and meticulous procedures to avoid signal-to-noise issues. alwsci.com

Matrix Interferences: Environmental samples contain a multitude of components other than the analytes of interest. researchgate.net These components can cause spectral and non-spectral interferences during analysis. labmanager.com For example, the presence of certain ions in a sample can suppress or enhance the analyte signal in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), leading to inaccurate results. alwsci.com The formation of argon chloride (⁴⁰Ar³⁵Cl⁺) in the plasma can interfere with the detection of arsenic, a similar challenge faced with other elements when using chlorine-containing acids. sgs.com

Sample Preparation Complexity: The extraction of target analytes from solid matrices like soil, sediment, or biological tissues is a critical and often laborious step. researchgate.netlabmanager.com Inefficient extraction can lead to poor recovery and underestimation of the actual concentration. Conversely, harsh extraction methods risk altering the chemical species of the analytes, which is a major concern in speciation studies. vliz.be

Risk of Contamination: Given the low target concentrations, there is a high risk of sample contamination from laboratory equipment, reagents, and the surrounding environment, particularly for ubiquitous elements like mercury. researchgate.netlabmanager.com

Key Stages of Method Development

A successful analytical method for cadmium and mercury must address the challenges inherent in the sample matrix. Development typically focuses on three core stages: sample preparation, analyte separation (for speciation), and instrumental detection.

The primary goal of sample preparation is to liberate the analytes from the sample matrix and present them in a form suitable for analysis, usually a liquid. Common techniques include:

Acid Digestion: This involves heating the sample with strong acids, such as nitric acid and hydrochloric acid, to break down the matrix. sgs.com Closed-vessel microwave digestion is frequently used as it reduces sample preparation time and minimizes the loss of volatile elements like mercury. sgs.comresearchgate.net

Extraction for Speciation: For speciation analysis, the extraction method must preserve the original chemical form of the elements. This requires milder conditions. For mercury species, methods can include acid extraction combined with solvent extraction, distillation, or alkaline digestion. vliz.be The choice of method is critical, as some techniques can cause artifacts, such as the unintended methylation of inorganic mercury. vliz.be

To distinguish between different chemical forms of an element, such as inorganic mercury (Hg(II)) and the more toxic methylmercury (MeHg), a separation step is required before detection. isc-science.com This is typically achieved by coupling a chromatographic system to the detector.

Gas Chromatography (GC): Often used for the simultaneous determination of Hg(II), MeHg, and ethylmercury (EtHg). isc-science.com The mercury species are typically converted to volatile derivatives before being introduced into the GC system. GC coupled with ICP-MS (GC-ICP-MS) is favored for its very low detection limits. isc-science.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be coupled with ICP-MS (HPLC-ICP-MS). isc-science.comlcms.cz It is widely used for the speciation of various heavy metals, separating different species based on their interaction with a stationary phase in a column. isc-science.com

The final stage is the detection and quantification of the target analytes. The choice of instrument depends on the required sensitivity, the number of elements to be analyzed, and the sample throughput.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most widely used technique for trace and ultra-trace element analysis due to its exceptional sensitivity, high throughput, and ability to measure multiple elements simultaneously. alwsci.comlabmanager.comresearchgate.net Modern ICP-MS instruments are equipped with collision/reaction cells to effectively remove many spectral interferences. labmanager.com

Cold Vapour Atomic Absorption/Fluorescence Spectroscopy (CVAAS/CV-AFS): These techniques are specifically used for mercury analysis. labmanager.com They offer extremely low detection limits because mercury is unique in its ability to exist as a monoatomic vapour at room temperature. Cold vapour techniques are often quicker and easier for samples where only mercury is the target analyte. labmanager.com

Method Validation Parameters and Procedures

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, accurate, and precise. Key validation parameters are defined by international guidelines and include: silae.iteuropa.eu

Selectivity/Specificity: The ability of the method to accurately measure the analyte without interference from other components in the sample matrix (e.g., impurities, degradants). europa.eu

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Accuracy: The closeness of the measured value to the true or accepted reference value. It is often assessed by analyzing Certified Reference Materials (CRMs) or by performing spike recovery experiments. europa.eu Accuracy is typically reported as percent recovery. europa.eu

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. silae.iteuropa.eu

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. silae.iteuropa.eu

Research Findings and Performance Data

Numerous studies have developed and validated methods for cadmium and mercury analysis in various environmental matrices. The performance of these methods is demonstrated by their validation data.

One study focused on developing a validated method for analyzing heavy metals in herbal medicines using ICP-MS. silae.it The results showed excellent performance characteristics, demonstrating the suitability of the method for complex matrices. silae.it

Validation Data for Heavy Metal Analysis in Herbal Medicines by ICP-MS. silae.it
ParameterLead (Pb)Cadmium (Cd)Arsenic (As)Mercury (Hg)
Precision (RSD %)1.02 - 4.18%1.02 - 4.18%1.02 - 4.18%1.02 - 4.18%
Accuracy (Recovery %)89.60 - 101.2%89.60 - 101.2%89.60 - 101.2%89.60 - 101.2%
LOD (µg/kg)5.05.05.05.0
LOQ (µg/kg)10.010.010.010.0

Another research effort optimized and validated a method for quantifying multiple heavy metals, including cadmium and mercury, in soil samples using high-resolution ICP-MS (HR-ICP-MS). scirp.org The use of high resolution helped to eliminate spectroscopic interferences common in complex soil matrices. scirp.org

Method Performance for Heavy Metal Analysis in Soil by HR-ICP-MS. scirp.org
ElementLOD (fg·g⁻¹)Precision (RSD)Accuracy (CRM Recovery)
Cadmium (Cd)sub fg·g⁻¹&lt; 5%81.3% - 98%
Mercury (Hg)sub fg·g⁻¹&lt; 5%81.3% - 98%

A study focusing on total mercury determination across diverse and complex matrices—including food, environmental samples, and polymeric materials—used cold vapor generation high-resolution continuum source atomic absorption spectrometry (CVG-HR-CS-QTAAS). rsc.org The method proved to be versatile and sensitive. rsc.org

Detection Limits and Performance for Total Mercury by CVG-HR-CS-QTAAS. rsc.org
Matrix TypeDetection Limit (LOD)Precision (RSD)Accuracy (CRM Recovery)
Water0.064 ± 0.004 µg L⁻¹4.2% - 15.0%102 ± 20%
Environmental Samples (soil, sediment)0.014 ± 0.001 mg kg⁻¹4.2% - 15.0%
(Bio)polymeric Materials0.009 ± 0.001 mg kg⁻¹4.2% - 15.0%

These examples highlight that through careful method development and rigorous validation, it is possible to achieve accurate and reliable trace analysis and speciation of cadmium and mercury, even in the most challenging environmental and material science samples.

Future Directions and Emerging Research Avenues in Cadmium Mercury Systems Chemistry

Exploration of Novel Cadmium-Mercury Based Materials for Advanced Technological Applications

The development of new materials containing both cadmium and mercury is a significant area of research, primarily focused on their unique semiconductor and optical properties. While toxicity concerns are paramount, the potential for high-performance applications continues to drive innovation. ontosight.ai

A primary focus has been on ternary and quaternary chalcogenide compounds. Cadmium mercury telluride (HgCdTe or MCT) has long been a dominant material for infrared (IR) detection technologies. doi.orgwiley.com Future research aims to enhance the performance and manufacturing of MCT-based detectors by improving material purity and crystal quality to achieve longer minority carrier lifetimes. doi.org The direction of current work is toward developing more complex signal processing directly on the focal plane by creating hybrids of cadmium mercury telluride with advanced integrated circuits. doi.org This includes applications in thermal imaging, instrumentation, and missile guidance systems. doi.orgwiley.com

Beyond tellurides, cadmium mercury sulfide (B99878) (CdHgS) is another compound of interest. ontosight.ai It is recognized as a semiconductor material with noteworthy optical properties, such as fluorescence under specific conditions, making it a candidate for novel electronic and optoelectronic devices. ontosight.ai Research is also exploring Cd-rich mercury cadmium telluride (MCT) thin films for solar cell applications, with some studies demonstrating promising efficiencies in polycrystalline structures. researchgate.net

The synthesis of quaternary solid solutions like HgZnCdTe is also being investigated for applications in active electronic elements and infrared detectors. benthamscience.com The ability to "tune" the material's properties, such as the desired IR wavelength, by varying the cadmium concentration is a key advantage that continues to be exploited. wiley.com Future work will likely involve exploring novel synthesis techniques, such as metal-organic vapour phase epitaxy (MOVPE) and molecular beam epitaxy (MBE), to create highly controlled and defect-free materials for next-generation devices. wiley.com Additionally, research into thiol-modified nanoporous silica (B1680970) has shown high efficiency in capturing heavy metals, suggesting potential applications in detoxification and remediation technologies, which represents a different avenue for material application. acs.org

Table 1: Emerging Applications of Cadmium-Mercury Based Materials

Deeper Elucidation of Complex Interfacial Phenomena in Abiotic Environmental Systems

Understanding the behavior of cadmium and mercury at the interfaces between water, sediment, and soil is critical for predicting their environmental mobility and bioavailability. Future research is focused on unraveling the complex biogeochemical processes that govern their fate in abiotic systems. mdpi.com

Once in the environment, these heavy metals can persist for extended periods, with sediments acting as both sinks and sources. mdpi.com The speciation of cadmium and mercury—their chemical form—is highly dependent on factors like pH, redox potential, and the presence of other substances like dissolved organic matter and sulfides. mdpi.comresearchgate.netacs.org For instance, mercury can be transformed through both biotic pathways involving bacteria and abiotic pathways driven by photochemical processes. mdpi.com

A key area of future research is the immobilization of these metals. Studies on geopolymers, for example, have shown that cadmium can be effectively retained within the geopolymer framework by associating with silicate (B1173343) and aluminate, while mercury is more readily leached. researchgate.netmdpi.com Understanding these differential immobilization mechanisms is crucial for developing effective remediation strategies for contaminated sites. mdpi.com The mobility of cadmium is known to be influenced by soil properties, where it can be sorbed by organic matter and clay minerals or precipitate in less soluble forms. researchgate.net

The interaction with naturally occurring nanoparticles and colloids in aquatic and soil environments is another complex interfacial phenomenon requiring deeper investigation. These interactions can significantly alter the transport and toxicity of cadmium and mercury. Research will increasingly focus on the molecular-level interactions at these interfaces, including adsorption, desorption, and redox transformations, to build more accurate models of their environmental behavior. acs.orgresearchgate.net

Advancements in In Situ and Real-Time Analytical Probes for Dynamic Chemical Processes

The ability to monitor the concentration and speciation of cadmium and mercury directly in the environment, in real-time, is a major goal for analytical chemistry. This capability is essential for understanding dynamic processes and for effective environmental monitoring and protection. bohrium.com

Significant progress has been made in developing electrochemical sensors for this purpose. bohrium.commdpi.com Anodic stripping voltammetry (ASV) is a particularly sensitive technique. bohrium.comeuropa.eu Recent advancements include the development of submersible multichannel voltammetric probes that can simultaneously measure the bioavailable fraction of several trace metals, including cadmium and mercury, at sub-nanomolar levels. europa.eu These probes often utilize gel-integrated microelectrode (GIME) arrays to prevent fouling and ensure diffusion-controlled measurement. europa.euifremer.fr

Future directions involve moving away from mercury-based electrodes due to safety concerns and developing sensors based on mercury-free materials like gold, bismuth, carbon, and antimony. bohrium.commdpi.com Nanostructured materials, such as gold nanoparticles (AuNPs) and nanofilaments (AuNFs), are being integrated into sensor design to enhance sensitivity and selectivity. ifremer.fr For example, AuNF-GIME sensors have shown the ability to measure inorganic mercury at low picomolar levels directly in marine environments without chemical pre-treatment of the sample. ifremer.fr

Other emerging technologies include fluorescent sensors and biosensors. researchgate.netbohrium.com Novel smartphone-based bioluminescent assays are being developed for the rapid field detection of cadmium, where the concentration is quantified based on changes in luminescence color. nih.gov Future efforts will focus on improving the stability and selectivity of these probes, expanding the range of detectable metal ions, and enabling their integration into autonomous, networked monitoring systems for high-resolution spatial and temporal mapping of contaminants. europa.eubohrium.com

Table 2: Advanced Probes for In Situ Cadmium and Mercury Detection

Refined Computational Models for Predicting Material Properties and Environmental Fate and Transformation

Computational modeling is an indispensable tool for both materials science and environmental chemistry. Future research will focus on developing more refined and predictive models for cadmium-mercury systems.

In materials science, computational models are used to predict the electronic and optical properties of novel Cd-Hg compounds. By simulating the effects of varying stoichiometry (e.g., the Cd/Hg ratio in MCT), researchers can theoretically design materials with specific bandgaps and other desired characteristics before attempting their synthesis in the laboratory. wiley.comresearchgate.net Future models will incorporate more complex factors, such as the influence of defects, doping, and annealing processes on material performance, leading to a more rational design of next-generation electronic and photonic devices. wiley.com

In the environmental domain, mathematical modeling is crucial for assessing the risk associated with mercury and cadmium pollution and for developing management plans. researchgate.net Models like the Estimation Program Interface (EPI) suite and the PEGASE model are used to simulate the transport and fate of these metals in aquatic systems. tci-thaijo.orgmdpi.com However, these models often rely on simplified assumptions. tci-thaijo.org

The next generation of environmental models will need to be more sophisticated, integrating multiple scientific disciplines from sediment transport and hydraulics to geochemistry and microbiology. researchgate.net A key challenge is to accurately represent the complex biogeochemical processes, such as methylation and redox transformations, and the mass-exchange mechanisms between benthic sediments and the overlying water. researchgate.net Refined models will provide a more dynamic and accurate prediction of how cadmium and mercury are transported, transformed, and bioaccumulated in the environment, which is essential for effective risk assessment and remediation planning. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.